molecular formula C16H23NO3 B563054 1'-Hydroxy bufuralol-d9 CAS No. 1185069-74-2

1'-Hydroxy bufuralol-d9

Numéro de catalogue: B563054
Numéro CAS: 1185069-74-2
Poids moléculaire: 286.41 g/mol
Clé InChI: GTYMTYBCXVOBBB-WVZRYRIDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-Hydroxy bufuralol-d9, also known as this compound, is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 286.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYMTYBCXVOBBB-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662008
Record name 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185069-74-2
Record name 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1'-Hydroxy Bufuralol-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Hydroxy bufuralol-d9 is the deuterium-labeled analog of 1'-hydroxy bufuralol (B1668043), the primary metabolite of the β-adrenergic blocker bufuralol. Its principal application in research and drug development lies in its use as a stable isotope-labeled internal standard for quantitative bioanalytical assays. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart, 1'-hydroxy bufuralol, in complex biological matrices such as plasma and microsomes using mass spectrometry-based methods. This technical guide provides an in-depth overview of this compound, including its properties, relevant experimental protocols, and the metabolic pathway of its parent compound, bufuralol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Chemical Name α²-[[(1,1-Dimethylethyl-d₉)amino]methyl]-α⁷-methyl-2,7-benzofurandimethanol
CAS Number 1185069-74-2
Molecular Formula C₁₆H₁₄D₉NO₃
Molecular Weight 286.41 g/mol
Appearance Off-White to Pale Yellow Solid
Storage Conditions -20°C

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism, primarily through hydroxylation at the 1'-position of the ethyl group, to form 1'-hydroxy bufuralol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, making bufuralol a widely used probe substrate to assess CYP2D6 activity and inhibition.

Bufuralol_Metabolism Bufuralol Bufuralol Metabolite 1'-Hydroxy bufuralol Bufuralol->Metabolite 1'-Hydroxylation Enzyme CYP2D6 Enzyme->Bufuralol

Caption: Metabolic conversion of Bufuralol to 1'-Hydroxy bufuralol.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes

This protocol describes a typical procedure to assess the inhibitory potential of a test compound on bufuralol 1'-hydroxylation, a marker for CYP2D6 activity. This compound would be used as an internal standard in the subsequent LC-MS/MS analysis.

Materials:

  • Human Liver Microsomes (HLMs)

  • Bufuralol hydrochloride

  • This compound (as internal standard)

  • Test compound

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Preparation of Reagents: Prepare stock solutions of bufuralol, the test compound, and the internal standard (this compound) in an appropriate solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)

      • Potassium phosphate buffer

      • Test compound at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes) with shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing the internal standard (this compound). A common ratio is 2:1 or 3:1 (solvent:incubation volume).

    • Alternatively, protein precipitation can be achieved by adding an acid like trichloroacetic acid.

    • Vortex the plate thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the amount of 1'-hydroxy bufuralol formed.

LC-MS/MS Analysis of 1'-Hydroxy Bufuralol

This section outlines a general LC-MS/MS method for the quantification of 1'-hydroxy bufuralol, for which this compound serves as the internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run from 5% to 95% B over several minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry Conditions (Illustrative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1'-Hydroxy bufuralol278.2185.1To be optimized
This compound (IS) ~287.2To be determinedTo be optimized

Note: The precursor ion for the d9-labeled standard is expected to be m/z 287.2, assuming the protonated molecule [M+H]⁺. The product ion and collision energy must be optimized in the laboratory by infusing a solution of the standard into the mass spectrometer.

Data Presentation

The following table summarizes kinetic parameters for bufuralol 1'-hydroxylation by different CYP2D6 variants, illustrating the type of quantitative data that can be generated using assays where this compound would be an appropriate internal standard.

CYP2D6 VariantKₘ (µM)Vₘₐₓ (pmol/min/pmol P450)
CYP2D6.1 (Wild Type)2.5 ± 0.414.2 ± 1.5
CYP2D6.1015.2 ± 2.14.8 ± 0.6
CYP2D6.178.9 ± 1.23.1 ± 0.4

Data are representative and compiled from various literature sources. Actual values may vary depending on the experimental system.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a CYP2D6 inhibition study from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Reagents (HLMs, Buffer, NADPH, Test Compound, Bufuralol) B Incubation at 37°C A->B C Reaction Termination & Protein Precipitation (ACN + Internal Standard) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Data Processing (Integration & Quantification) G->H I IC₅₀ Determination H->I

Caption: Workflow for a CYP2D6 inhibition assay.

An In-depth Technical Guide to the Synthesis of 1'-Hydroxy bufuralol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1'-Hydroxy bufuralol-d9, a deuterated metabolite of the β-adrenergic blocker bufuralol (B1668043). This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant biological context.

Introduction

1'-Hydroxy bufuralol is the primary metabolite of bufuralol, formed through the oxidative action of cytochrome P450 enzymes, predominantly CYP2D6.[1][2][3][4][5][6][7] The deuterated analog, this compound, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in mass spectrometry-based assays allows for accurate quantification of the non-labeled metabolite, mitigating matrix effects and improving analytical precision.

This guide details a proposed chemical synthesis of this compound, proceeding through the preparation of the deuterated precursor, bufuralol-d9, followed by a selective benzylic oxidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₆H₁₄D₉NO₃[8][9][10]
Molecular Weight 286.41 g/mol [8][9][10]
CAS Number 1185069-74-2[8][9][10]
Appearance Off-White to Pale Yellow Solid[4]
Purity >95% (typically analyzed by HPLC)[8]
Storage Conditions -20°C, Hygroscopic, Under Inert Atmosphere[4]

Proposed Synthesis of this compound

Stage 1: Synthesis of Bufuralol-d9

The synthesis of bufuralol-d9 can be envisioned through the reaction of a suitable benzofuran-derived epoxide with deuterated tert-butylamine (B42293) (tert-butylamine-d9).

Reaction Scheme:

Synthesis of Bufuralol-d9 2-(oxiran-2-yl)-7-ethyl-benzofuran 2-(oxiran-2-yl)-7-ethyl-benzofuran Bufuralol-d9 Bufuralol-d9 2-(oxiran-2-yl)-7-ethyl-benzofuran->Bufuralol-d9 Ring-opening tert-butylamine-d9 tert-butylamine-d9 tert-butylamine-d9->Bufuralol-d9

Caption: Proposed synthesis of Bufuralol-d9.

Experimental Protocol: Synthesis of Bufuralol-d9

  • Materials:

    • 2-(oxiran-2-yl)-7-ethyl-benzofuran

    • tert-Butylamine-d9

    • Anhydrous ethanol (B145695)

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 2-(oxiran-2-yl)-7-ethyl-benzofuran (1 equivalent) in anhydrous ethanol in a round-bottom flask, add tert-butylamine-d9 (1.2 equivalents).

    • The reaction mixture is stirred and heated to reflux under an inert atmosphere (argon or nitrogen).

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford bufuralol-d9.

  • Characterization:

    • The structure and purity of the synthesized bufuralol-d9 should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Stage 2: Synthesis of this compound

The second stage involves the selective oxidation of the benzylic C-H bond at the 1'-position of the ethyl group of bufuralol-d9. Several methods for benzylic oxidation are reported in the literature, ranging from strong oxidants to more selective catalytic systems. A method employing a milder, more selective oxidant is preferable to avoid over-oxidation or degradation of the starting material.

Reaction Scheme:

Synthesis of this compound Bufuralol-d9 Bufuralol-d9 1_Hydroxy_bufuralol_d9 This compound Bufuralol-d9->1_Hydroxy_bufuralol_d9 Benzylic Oxidation Oxidizing_Agent Selective Oxidizing Agent (e.g., bis(methanesulfonyl) peroxide) Oxidizing_Agent->1_Hydroxy_bufuralol_d9

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Bufuralol-d9

    • Bis(methanesulfonyl) peroxide (or other suitable selective oxidant)

    • Copper(I) acetate (B1210297)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Hexafluoroisopropanol (HFIP) and water

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve bufuralol-d9 (1 equivalent) and copper(I) acetate (0.1 equivalents) in anhydrous DCM.

    • To this solution, add bis(methanesulfonyl) peroxide (1.2 equivalents) portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

    • Upon completion of the intermediate mesylate formation, the reaction is quenched, and the solvent is removed.

    • The crude mesylate is then dissolved in a mixture of HFIP and water and stirred to effect hydrolysis to the alcohol.

    • The product is extracted, and the organic layer is dried and concentrated.

    • Purification of the crude product is performed by preparative high-performance liquid chromatography (HPLC) to yield this compound.

  • Characterization:

    • The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by HPLC.

Biological Pathway: Metabolism of Bufuralol

The primary metabolic pathway of bufuralol in humans is the hydroxylation at the 1'-position of the ethyl side chain, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3][4] This metabolic conversion is a key determinant of the drug's pharmacokinetic profile and can exhibit significant inter-individual variability due to genetic polymorphisms in the CYP2D6 gene.

Metabolism of Bufuralol Bufuralol Bufuralol 1_Hydroxy_bufuralol 1'-Hydroxy bufuralol Bufuralol->1_Hydroxy_bufuralol 1'-Hydroxylation CYP2D6 CYP2D6 Enzyme CYP2D6->1_Hydroxy_bufuralol

Caption: Metabolic conversion of Bufuralol.

Analytical Data

The following table summarizes representative analytical data for this compound. Note that specific spectral data may vary slightly depending on the instrumentation and experimental conditions.

Analytical TechniqueExpected Data
¹H NMR Absence of signals corresponding to the tert-butyl protons. Complex multiplets for the aromatic and aliphatic protons of the bufuralol core structure.
¹³C NMR Signals corresponding to the carbon atoms of the bufuralol core. The signals for the deuterated tert-butyl carbons will be significantly attenuated or absent.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement confirming the elemental composition of C₁₆H₁₄D₉NO₃. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.
HPLC Purity A single major peak with a purity of ≥95% as determined by peak area integration.

Conclusion

The synthesis of this compound is a crucial process for the generation of a high-purity internal standard essential for modern drug development and clinical research. While a publicly available, step-by-step synthesis protocol is not available, this guide provides a scientifically sound and plausible synthetic strategy based on established chemical transformations. The detailed experimental protocols for the synthesis of bufuralol-d9 and its subsequent selective oxidation to this compound offer a solid foundation for researchers to produce this vital analytical tool. The successful synthesis and characterization of this compound will undoubtedly facilitate more accurate and reliable bioanalytical studies of bufuralol and its metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1'-Hydroxy bufuralol-d9: Physical Properties, Metabolism, and Analytical Protocols

Introduction

This compound is the deuterated stable isotope-labeled form of 1'-Hydroxy bufuralol (B1668043), the primary metabolite of the β-adrenergic blocker, bufuralol. Its principal application in biomedical and pharmaceutical research is as an internal standard for the precise quantification of 1'-Hydroxy bufuralol in biological matrices during pharmacokinetic, drug metabolism, and toxicological studies.[1][2][3] The deuteration enhances its mass spectrometric detection, allowing for clear differentiation from the endogenous, unlabeled metabolite.[2] This technical guide provides a comprehensive overview of the physical properties, metabolic pathways, and detailed experimental protocols relevant to the use of this compound.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This information is critical for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Chemical Name α2-[[(1,1-(Dimethylethyl-d9))amino]methyl]-α7-methyl-2,7-benzofurandimethanol[4][5]
CAS Number 1185069-74-2[1][2][4][5][6]
Molecular Formula C₁₆H₁₄D₉NO₃[4][5][6]
Molecular Weight 286.41 g/mol [4][5][6]
Appearance Off-White to Pale Yellow Low Melting Solid or White to off-white crystalline powder[1][4]
Melting Point Approximately 110-115 °C[1]
Solubility Soluble in organic solvents such as ethanol, chloroform, and ether.[1]
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[4]

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism in vivo, with the primary reaction being the hydroxylation at the 1'-position to form 1'-Hydroxy bufuralol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, making bufuralol a prototypic substrate for assessing CYP2D6 activity.[7][8] Other cytochrome P450 isoforms, such as CYP2C19 and CYP1A2, have also been shown to contribute to a lesser extent to the formation of 1'-Hydroxy bufuralol.[7][8]

Bufuralol_Metabolism Metabolic Pathway of Bufuralol to 1'-Hydroxy bufuralol cluster_cyp Cytochrome P450 Isoforms Bufuralol Bufuralol 1'-Hydroxy bufuralol 1'-Hydroxy bufuralol Bufuralol->1'-Hydroxy bufuralol 1'-Hydroxylation CYP2D6 CYP2D6 CYP2D6->Bufuralol Major Pathway CYP2C19 CYP2C19 CYP2C19->Bufuralol Minor Pathway CYP1A2 CYP1A2 CYP1A2->Bufuralol Minor Pathway

Metabolic Pathway of Bufuralol

Experimental Protocols

The quantification of 1'-Hydroxy bufuralol is crucial for studies investigating CYP2D6 activity and the pharmacokinetics of bufuralol. Below are detailed methodologies for its analysis.

In Vitro Bufuralol 1'-Hydroxylase Assay

This protocol is adapted for determining the rate of 1'-Hydroxy bufuralol formation in human liver microsomes.

1. Materials and Reagents:

  • Human liver microsomes

  • Bufuralol hydrochloride

  • This compound (as internal standard)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid

  • Ice-cold quench solution (e.g., acetonitrile or methanol)

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes (0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding bufuralol at various concentrations (e.g., 1-500 µM).

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold quench solution containing this compound as the internal standard.

  • Centrifuge the samples to precipitate proteins (e.g., 14,000 x g for 10 minutes).

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Quantification of 1'-Hydroxy bufuralol

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 1'-Hydroxy bufuralol: Precursor ion (Q1) m/z 278.2 -> Product ion (Q3) m/z 187.1

    • This compound: Precursor ion (Q1) m/z 287.2 -> Product ion (Q3) m/z 196.1

  • Data Analysis: The concentration of 1'-Hydroxy bufuralol is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a standard curve.

Experimental_Workflow In Vitro Metabolism Experimental Workflow Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) Start->Prepare_Incubation_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre_Incubate Add_Bufuralol Add Bufuralol (Substrate) Pre_Incubate->Add_Bufuralol Incubate Incubate at 37°C Add_Bufuralol->Incubate Terminate_Reaction Terminate Reaction (Add Quench Solution with This compound) Incubate->Terminate_Reaction Protein_Precipitation Protein Precipitation (Centrifugation) Terminate_Reaction->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Metabolism Studies

Applications in Research

This compound is an indispensable tool for:

  • Pharmacokinetic Studies: Accurately determining the formation and elimination kinetics of the primary metabolite of bufuralol.[1]

  • Drug-Drug Interaction Studies: Assessing the inhibitory or inductive effects of new chemical entities on CYP2D6 activity by measuring changes in 1'-Hydroxy bufuralol formation.

  • Phenotyping Studies: Characterizing the metabolic activity of CYP2D6 in different populations or individuals.[2]

  • Metabolite Identification: Serving as a reference standard to confirm the identity of 1'-Hydroxy bufuralol in complex biological samples.

Safety and Handling

Due to the lack of specific toxicological data for this compound, it should be handled with care in a laboratory setting.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation.[1]

References

The Role of 1'-Hydroxy bufuralol-d9 as a Key Metabolite and Internal Standard in CYP2D6 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1'-Hydroxy bufuralol-d9, a deuterated metabolite of bufuralol (B1668043), and its critical role in the study of Cytochrome P450 2D6 (CYP2D6). Bufuralol is a well-established probe substrate for assessing CYP2D6 activity, and its major metabolite, 1'-Hydroxy bufuralol, is a primary indicator of this enzyme's function. The use of a stable isotope-labeled internal standard, this compound, is paramount for achieving accurate and precise quantification in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will delve into the quantitative data, experimental protocols, and essential workflows relevant to the application of this compound in drug metabolism and pharmacokinetic studies.

Quantitative Data: Kinetic Parameters of Bufuralol 1'-Hydroxylation by CYP2D6 Variants

The formation of 1'-Hydroxy bufuralol is a key indicator of CYP2D6 enzymatic activity. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the efficiency of this metabolic conversion. Genetic polymorphisms in the CYP2D6 gene can lead to the expression of enzyme variants with altered catalytic activity, impacting drug metabolism and response in individuals. The following table summarizes the kinetic parameters for bufuralol 1'-hydroxylation by wild-type CYP2D6 and several common allelic variants.

CYP2D6 VariantKm (μM)Vmax (pmol/min/pmol P450)Vmax/Km (Efficiency)
CYP2D6.1 (Wild-Type)12.8 ± 1.116.5 ± 0.31.29
CYP2D6.3412.3 ± 2.68.8 ± 0.50.72
CYP2D6.17-222.8 ± 3.96.5 ± 0.40.28
CYP2D6.17-316.9 ± 3.46.1 ± 0.40.36
CYP2D6.536.7 ± 1.175.3 ± 4.311.24
Thr309Ala Mutant14.1 ± 2.413.9 ± 0.80.99

Data compiled from studies on purified, recombinant CYP2D6 enzymes. Values are presented as mean ± standard deviation where available.[1]

Experimental Protocols

Accurate determination of CYP2D6 activity relies on well-defined and robust experimental protocols. The following sections detail the methodologies for in vitro CYP2D6 activity assays and the subsequent sample preparation for LC-MS/MS analysis, incorporating this compound as an internal standard.

In Vitro CYP2D6 Incubation for Bufuralol 1'-Hydroxylation

This protocol describes a typical incubation procedure for assessing the metabolic activity of purified CYP2D6 enzymes or human liver microsomes (HLMs) with bufuralol as the substrate.

Materials:

  • Purified recombinant CYP2D6 enzyme or human liver microsomes (HLMs)

  • Cytochrome P450 reductase (if using recombinant enzyme)

  • 1,2-didodecanoyl-sn-glycero-3-phosphocholine (DLPC) phospholipids (B1166683) (for reconstitution of recombinant enzyme)

  • Bufuralol stock solution (in a suitable solvent like methanol (B129727) or DMSO)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH-regenerating system:

    • Solution A: Glucose-6-phosphate (G6P) and NADP+

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH)

  • Incubator or shaking water bath (37°C)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Enzyme Preparation (for recombinant CYP2D6):

    • On ice, combine the purified CYP2D6 enzyme (to a final concentration of 0.2 µM), cytochrome P450 reductase (0.4 µM), and freshly sonicated DLPC phospholipids (30 µM).

    • Allow the mixture to reconstitute for 10 minutes at room temperature.[1]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube or well of a 96-well plate, add the following in order:

      • Potassium phosphate buffer (to bring the final volume to 100 µL)

      • Reconstituted CYP2D6 enzyme mixture or HLM suspension.

      • Bufuralol solution to achieve the desired final substrate concentration (e.g., ranging from 0 to 600 µM for kinetic studies).[1]

  • Pre-incubation:

    • Pre-incubate the reaction mixture for 3-5 minutes in a shaking water bath at 37°C to bring the components to the reaction temperature.[1]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH-regenerating system (e.g., 5 mM glucose 6-phosphate, 0.5 mM NADP+, and 0.5 U/ml glucose-6-phosphate dehydrogenase).[1]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.[2][3]

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol. This step also serves to precipitate the proteins.

Sample Preparation for LC-MS/MS Analysis using Protein Precipitation

This protocol details the preparation of the incubation samples for analysis, incorporating the deuterated internal standard.

Materials:

  • Terminated incubation samples

  • This compound internal standard (IS) working solution (in acetonitrile or methanol)

  • Microcentrifuge

  • Autosampler vials or 96-well plate for LC-MS/MS analysis

Procedure:

  • Addition of Internal Standard:

    • To the terminated reaction mixture (containing the precipitated protein), add a known volume of the this compound internal standard working solution. The addition of the IS at this early stage helps to correct for variability in the subsequent sample processing steps.[4][5]

  • Vortexing:

    • Vortex the mixture vigorously for at least 20 seconds to ensure thorough mixing and complete protein precipitation.[4]

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4][5]

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new autosampler vial or a well in a 96-well plate.[5]

  • Analysis:

    • The samples are now ready for injection into the LC-MS/MS system.

Mandatory Visualizations

Metabolic Pathway of Bufuralol to 1'-Hydroxy bufuralol

Bufuralol Bufuralol Metabolite 1'-Hydroxy bufuralol Bufuralol->Metabolite 1'-Hydroxylation CYP2D6 CYP2D6 CYP2D6->Bufuralol NADP NADP+ + H2O CYP2D6->NADP NADPH NADPH + H+ + O2 NADPH->CYP2D6

Metabolic conversion of bufuralol by CYP2D6.

Experimental Workflow for In Vitro CYP2D6 Activity Assay

cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation_Start Prepare Reaction Mix (Buffer, CYP2D6/HLM, Bufuralol) Preincubation Pre-incubate at 37°C Incubation_Start->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Add_IS Add this compound (IS) Termination->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_MSMS LC-MS/MS Analysis Transfer->LC_MSMS Data_Processing Data Processing (Analyte/IS Ratio) LC_MSMS->Data_Processing

Workflow for CYP2D6 activity assessment.

Logic of a Deuterated Internal Standard in Bioanalysis

cluster_process Analytical Process cluster_correction Correction Mechanism Sample_Prep Sample Preparation (e.g., Extraction) LC_Separation LC Separation Sample_Prep->LC_Separation Variability Process Variability (e.g., sample loss, matrix effects) Sample_Prep->Variability MS_Ionization MS Ionization LC_Separation->MS_Ionization MS_Ionization->Variability Analyte Analyte (1'-Hydroxy bufuralol) Analyte->Variability IS Deuterated IS (this compound) IS->Variability Ratio Constant Analyte/IS Ratio Variability->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

How deuterated standards ensure accuracy.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (D-IS) in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow—from sample preparation to detection—thereby correcting for a multitude of potential errors.[1]

Core Principles and Overarching Advantages

The fundamental principle behind using a D-IS is that it will experience nearly the same analytical variations as the target analyte.[1] By adding a known concentration of the D-IS to a sample at the earliest stage of processing, the ratio of the analyte's signal to the D-IS signal is used for quantification. This ratiometric measurement effectively normalizes for variations, leading to significantly improved data quality.

The primary advantages of employing deuterium-labeled internal standards include:

  • Correction for Matrix Effects : Biological matrices (e.g., plasma, urine, tissue homogenates) are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source.[2] Since a D-IS ideally co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

  • Compensation for Variability in Sample Preparation : Steps such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can have incomplete and variable analyte recovery.[2] A deuterated IS, added before these steps, accounts for these losses.[2][3]

  • Correction for Instrumental Variability : Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors.[2] The use of an IS mitigates the impact of this instrumental drift.[2]

Quantitative Data Presentation: The Impact of D-IS

The use of a stable isotope-labeled internal standard demonstrably improves assay performance compared to structural analogs or methods without an internal standard. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Assay Precision (%CV) with Different Internal Standards

AnalyteInternal Standard TypeLow QC (%CV)Mid QC (%CV)High QC (%CV)Reference
SirolimusAnalog IS7.6% - 9.7%7.6% - 9.7%7.6% - 9.7%[2]
SirolimusDeuterium-Labeled IS 2.7% - 5.7% 2.7% - 5.7% 2.7% - 5.7% [2]
Everolimus (B549166)Analog IS (32-desmethoxyrapamycin)4.3% - 7.2%4.3% - 7.2%4.3% - 7.2%[4]
EverolimusDeuterium-Labeled IS (everolimus-d4) 4.3% - 7.2% 4.3% - 7.2% 4.3% - 7.2% [4]
Immunosuppressants (Tacrolimus, Sirolimus, Everolimus, Ciclosporin A)Analog IS< 10% (Within-day), < 8% (Between-day)< 10% (Within-day), < 8% (Between-day)< 10% (Within-day), < 8% (Between-day)[5]
Immunosuppressants (Tacrolimus, Sirolimus, Everolimus, Ciclosporin A)Isotopically Labeled IS < 10% (Within-day), < 8% (Between-day) < 10% (Within-day), < 8% (Between-day) < 10% (Within-day), < 8% (Between-day) [5]

Note: In some cases, like the everolimus study, both analog and D-IS provided acceptable precision within regulatory limits, but SILs are still preferred for their ability to track the analyte more effectively.[4][5]

Table 2: Comparison of Assay Accuracy (%Bias or %Recovery) with Different Internal Standards

AnalyteInternal Standard TypeAccuracy/BiasReference
Kahalalide FAnalog IS96.8% (Mean Bias)[2][6]
Kahalalide FDeuterium-Labeled IS 100.3% (Mean Bias) [2][6]
NintedanibDeuterium-Labeled IS (NIN-d3) 102.2% - 107.3% (at LLOQ)[7]
BIBF 1202 (Metabolite)Deuterium-Labeled IS (NIN-d3) 98.0% - 101.8% (at LLOQ)[7]

Potential Challenges and Considerations

While powerful, D-IS are not without potential pitfalls that require careful consideration during method development and validation.

The Deuterium Isotope Effect

The substitution of a light hydrogen atom (¹H) for a heavier deuterium atom (²H) can slightly alter the physicochemical properties of a molecule. This is known as the Deuterium Isotope Effect .

  • Kinetic Isotope Effect (KIE) : The C-D bond is stronger than the C-H bond. This can slow down reactions where C-H bond cleavage is the rate-determining step, a principle sometimes used intentionally in drug design to slow metabolism.[8]

  • Chromatographic Isotope Effect (CIE) : More relevant to bioanalysis, the differences in bond energy and molecular volume can cause the deuterated standard to have slightly different retention times than the analyte, typically eluting earlier in reversed-phase chromatography.[9][10] If this separation is significant, the analyte and the D-IS may experience different matrix effects at different points in the elution profile, compromising quantification.[9]

Table 3: Quantitative Data on Chromatographic Isotope Effect (Retention Time Shift)

Analyte PairChromatography ModeRetention Time Shift (Analyte tR - D-IS tR)CommentsReference
Dimethyl-labeled PeptidesReversed-Phase LCMedian shift of 2.9 secondsDeuterated peptides elute earlier.[10]
Dimethyl-labeled PeptidesCapillary Zone ElectrophoresisMedian shift of 0.12 secondsNegligible isotopic shift observed.[10]
Olanzapine (B1677200) / Olanzapine-d3Normal-Phase LC0.06 minutesSeparation was achieved.[8]
Des-methyl olanzapine / DES-d8Normal-Phase LC0.12 minutesLarger resolution than the olanzapine pair.[8]
Label Stability and Position

The position of the deuterium label is critical. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be susceptible to back-exchange with protons from the solvent or matrix.[2] This can compromise the integrity of the standard. Therefore, labels should be placed in chemically stable positions.

Isotopic Purity and Cross-Contribution

The D-IS should have high isotopic purity. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[2] During method validation, crosstalk experiments are mandatory to ensure that the signal from the analyte does not interfere with the D-IS, and vice versa.[11]

Experimental Protocols

Adherence to validated protocols is crucial for reproducible results. The following sections provide detailed, generalized methodologies for common sample preparation techniques using a deuterium-labeled internal standard.

Mandatory Visualization: Workflows and Logic

Caption: General bioanalytical workflow using a deuterium-labeled internal standard.

G cluster_source Ion Source cluster_detector MS Detector Analyte Analyte Suppression Ion Suppression or Enhancement Analyte->Suppression DIS D-IS DIS->Suppression Matrix Matrix Components Matrix->Suppression Analyte_Signal Analyte Signal Ratio Peak Area Ratio (Analyte / D-IS) Remains Constant Analyte_Signal->Ratio DIS_Signal D-IS Signal DIS_Signal->Ratio Suppression->Analyte_Signal Affects Both Equally Suppression->DIS_Signal Affects Both Equally

Caption: Logical diagram illustrating correction for matrix effects by a D-IS.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid method for removing the bulk of proteins from biological samples like plasma or serum.

  • Aliquoting : Transfer 100 µL of the biological matrix (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[12][13]

  • Internal Standard Spiking : Add 20-50 µL of the D-IS working solution (at a fixed, optimized concentration) to each tube.[12][14]

  • Precipitation : Add 300-800 µL of a cold organic solvent (typically acetonitrile (B52724) or methanol) to each tube. The ratio of solvent to sample is a critical parameter to optimize (e.g., 3:1 or 8:1 v/v).[12][15]

  • Mixing : Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[12]

  • Centrifugation : Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.[13]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution. This step concentrates the analyte and removes the harsh organic solvent.

  • Analysis : Inject the final sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase).

  • Aliquoting : Transfer 100 µL of the biological matrix into a clean glass or polypropylene (B1209903) tube.[14]

  • Internal Standard Spiking : Add a fixed volume (e.g., 50 µL) of the D-IS working solution.[14]

  • pH Adjustment (Optional) : Add a buffer (e.g., 50 µL of 1 M ammonium (B1175870) formate) to adjust the pH of the aqueous sample, ensuring the analyte is in a neutral, unionized state to maximize partitioning into the organic solvent.[14]

  • Extraction Solvent Addition : Add a specific volume (e.g., 650 µL) of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).[14][16]

  • Mixing : Cap the tubes and mix vigorously (e.g., shake for 20 minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase.[14]

  • Phase Separation : Centrifuge the tubes at a moderate speed for 5-10 minutes to achieve a clean separation of the two liquid layers.[16]

  • Organic Layer Transfer : Carefully aspirate the organic layer (typically the upper layer) and transfer it to a new clean tube, being careful not to draw any of the aqueous phase.[14]

  • Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen, often with gentle heating (e.g., 40°C).[14]

  • Reconstitution : Reconstitute the dried residue in a known volume (e.g., 200 µL) of a mobile phase-compatible solution.[14]

  • Analysis : Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.

  • Sample Pre-treatment :

    • Aliquot 500 µL of the biological matrix into a tube.

    • Add a fixed volume of the D-IS working solution.

    • Dilute the sample with an aqueous solution (e.g., 500 µL of 4% phosphoric acid) to reduce viscosity and ensure proper binding to the SPE sorbent.[17]

  • SPE Cartridge Conditioning : Pass 1 mL of methanol (B129727) through the SPE cartridge to activate the sorbent.[17]

  • SPE Cartridge Equilibration : Pass 1 mL of deionized water (or an equilibration buffer) through the cartridge to prepare it for the aqueous sample.[17]

  • Sample Loading : Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.[17]

  • Washing :

    • Wash 1: Pass 1 mL of a weak wash solution (e.g., 0.1% formic acid in water) through the cartridge to remove polar interferences.[17]

    • Wash 2: Pass 1 mL of a stronger organic wash solution (e.g., methanol) to remove non-polar, non-basic interferences.[17]

  • Elution : Elute the analyte and D-IS from the sorbent using a small volume (e.g., 500 µL) of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.[17]

  • Analysis : Inject the final sample into the LC-MS/MS system.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis, offering a reliable means to correct for analytical variability and ensure accurate results.[1] Their ability to closely mimic the behavior of the target analyte makes them superior to structural analogs for compensating for matrix effects and variations in sample recovery.[2][6] However, a thorough understanding of their synthesis, the criteria for a high-quality standard, and potential challenges—such as the chromatographic isotope effect and label instability—is essential for any researcher. By carefully considering these factors and implementing rigorous validation procedures as outlined by guidelines like the ICH M10, the full potential of deuterium-labeled internal standards can be realized, leading to high-quality, reproducible data in drug development and other critical areas of scientific research.[11][18]

References

The Strategic Advantage of 1'-Hydroxy Bufuralol-d9 in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise quantification of metabolic pathways is paramount. The deuterium-labeled internal standard, 1'-Hydroxy bufuralol-d9, has emerged as an indispensable tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics, and toxicological studies. Its primary application lies in enhancing the accuracy and reliability of bioanalytical methods, most notably in the characterization of Cytochrome P450 2D6 (CYP2D6) enzyme activity, a critical factor in the metabolism of a significant portion of clinically used drugs.

Core Benefits in Research Applications

This compound is a deuterated analog of 1'-hydroxy bufuralol (B1668043), the principal metabolite of bufuralol. The introduction of nine deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.[1] Its utility stems from several key advantages:

  • Enhanced Analytical Accuracy: As an internal standard, this compound is added to biological samples at a known concentration prior to sample preparation and analysis.[1] Because it is structurally and chemically almost identical to the analyte of interest (1'-hydroxy bufuralol), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the analyte.[1]

  • Reliable CYP2D6 Phenotyping: Bufuralol is a well-established probe substrate for determining the activity of the highly polymorphic CYP2D6 enzyme.[2][3][4] The rate of formation of 1'-hydroxy bufuralol is a direct measure of CYP2D6 metabolic function.[3][5][6] By using this compound as an internal standard in LC-MS/MS assays, researchers can accurately quantify the levels of the 1'-hydroxy bufuralol metabolite, enabling the precise phenotyping of individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.[7] This information is crucial for predicting drug efficacy and the risk of adverse drug reactions.

  • Facilitation of Pharmacokinetic and Drug-Drug Interaction Studies: The accurate measurement of bufuralol and its metabolites is essential in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.[1] Furthermore, in drug-drug interaction studies, this compound aids in quantifying the inhibitory or inducing effects of new chemical entities on CYP2D6 activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in research, including LC-MS/MS method validation and kinetic parameters of bufuralol 1'-hydroxylation by various CYP2D6 alleles.

Table 1: LC-MS/MS Method Validation for 1'-Hydroxybufuralol Quantification [2]

ParameterValue
Linearity Range50 - 2000 ng/mL
Intra-day Precision (CV%)< 11%
Inter-day Precision (CV%)< 12%
Accuracy93 - 114%

Table 2: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Different CYP2D6 Allelic Variants [6]

CYP2D6 AlleleKm (μM)vmax (pmol/min/pmol 2D6)
1 (Wild Type)10.3 ± 1.513.3 ± 0.6
3412.8 ± 3.410.4 ± 1.0
17-216.9 ± 3.98.9 ± 0.8
17-316.2 ± 3.69.0 ± 0.8
*534.3 ± 0.924.2 ± 1.6
Thr309Ala11.2 ± 2.612.1 ± 1.0

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to determine CYP2D6 activity using bufuralol as a probe substrate and this compound as an internal standard.

Protocol: In Vitro CYP2D6 Activity Assay in Human Liver Microsomes

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs)

  • Bufuralol hydrochloride

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

2. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of bufuralol hydrochloride in purified water.

  • Internal Standard Working Solution: Prepare a 1 µM working solution of this compound in 50% acetonitrile/water.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes on ice. For each reaction, add the following in order:

    • Potassium phosphate buffer (to make up the final volume to 200 µL)

    • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

    • Bufuralol (substrate, final concentration range typically 1-100 µM)

  • Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard (this compound at a final concentration of, for example, 100 nM).

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • 1'-Hydroxy bufuralol: Monitor the transition from the parent ion (m/z) to a specific product ion (m/z).

    • This compound: Monitor the transition from its unique parent ion (m/z) to a specific product ion (m/z).

5. Data Analysis:

  • Integrate the peak areas for both 1'-hydroxy bufuralol and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of 1'-hydroxy bufuralol in the experimental samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

Visualizations

Metabolic Pathway of Bufuralol

Bufuralol_Metabolism Bufuralol Bufuralol Hydroxy_Bufuralol 1'-Hydroxy bufuralol Bufuralol->Hydroxy_Bufuralol CYP2D6

Caption: Metabolic conversion of Bufuralol to 1'-Hydroxy bufuralol by CYP2D6.

Experimental Workflow for CYP2D6 Activity Assay

CYP2D6_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Bufuralol with Human Liver Microsomes Termination Reaction Termination & Addition of this compound (IS) Incubation->Termination Extraction Protein Precipitation & Supernatant Collection Termination->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for an in vitro CYP2D6 activity assay.

References

1'-Hydroxy bufuralol-d9 safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 1'-Hydroxy bufuralol-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for this compound, a deuterated metabolite of Bufuralol (B1668043) used in scientific research. The information is intended for a technical audience and consolidates available data on its properties, safety, and handling, with a focus on laboratory best practices.

Chemical and Physical Properties

This compound is the major metabolite of Bufuralol, a β-adrenergic blocker. The deuterated form is primarily utilized as a stable isotope-labeled internal standard or tracer in pharmacokinetic and metabolic studies.[1][2]

PropertyValueReference
Chemical Name α2-[[(1,1-(Dimethylethyl-d9))amino]methyl]-α7-methyl-2,7-benzofurandimethanol[3]
CAS Number 1185069-74-2[4]
Molecular Formula C₁₆H₁₄D₉NO₃[4]
Molecular Weight 286.41 g/mol [4]
Appearance Off-White to Pale Yellow Low Melting Solid[3]
Purity >95% (HPLC)[4]
Solubility Soluble in organic solvents such as ethanol, chloroform, and ether.[2]

Safety and Toxicology

2.1 GHS Classification (for non-deuterated 1'-Hydroxy bufuralol)

Hazard ClassHazard Statement
Acute toxicity - oral 4H302: Harmful if swallowed

Source: Safety Data Sheet for 1'-hydroxy Bufuralol.[5]

2.2 General Safety Precautions

Due to the lack of specific toxicological data for the deuterated compound, it is recommended to handle this compound as a potentially hazardous substance.[2] Standard laboratory safety procedures should be strictly followed.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Ingestion: Do not eat, drink, or smoke in areas where the compound is handled.[5] The non-deuterated form is classified as harmful if swallowed.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Storage ConditionDuration
-20°C 3 years (in pure form)
-80°C 6 months (in solvent)
-20°C 1 month (in solvent)

Source: MedChemExpress.[1]

One supplier also recommends storage at 2-8°C, noting that the compound is hygroscopic and should be kept under an inert atmosphere.[3]

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism in humans, primarily through oxidation reactions mediated by the Cytochrome P450 (CYP) enzyme system. The formation of 1'-Hydroxy bufuralol is the principal metabolic pathway.

Bufuralol_Metabolism cluster_cyp CYP450 Enzymes Bufuralol Bufuralol Hydroxy_Bufuralol 1'-Hydroxy bufuralol (Major Metabolite) Bufuralol->Hydroxy_Bufuralol 1'-Hydroxylation Other_Metabolites Other Minor Metabolites (e.g., 4-Hydroxy, 6-Hydroxy) Bufuralol->Other_Metabolites Aromatic Hydroxylation Keto_Bufuralol Keto-bufuralol Hydroxy_Bufuralol->Keto_Bufuralol Oxidation CYP2D6 CYP2D6 (Primary) CYP2D6->Bufuralol CYP1A2 CYP1A2 CYP1A2->Bufuralol CYP2C19 CYP2C19 CYP2C19->Bufuralol Handling_Workflow Receiving Receiving and Inspection Storage Storage at Recommended Temperature (-20°C) Receiving->Storage Preparation Preparation of Stock Solutions (in a fume hood) Storage->Preparation Experiment Experimental Use (e.g., as internal standard) Preparation->Experiment Waste_Collection Waste Collection (Segregated Chemical Waste) Experiment->Waste_Collection Disposal Disposal according to Institutional Guidelines Waste_Collection->Disposal

References

Methodological & Application

Application Notes and Protocols for the Use of 1'-Hydroxy bufuralol-d9 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Hydroxy bufuralol (B1668043) is the primary metabolite of bufuralol, a selective beta-adrenoceptor antagonist. The formation of 1'-Hydroxy bufuralol is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, making it a widely used and reliable probe for assessing CYP2D6 activity in in vitro and in vivo drug metabolism studies.[1] Accurate quantification of 1'-Hydroxy bufuralol is crucial for determining CYP2D6 inhibition or induction potential of new chemical entities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drug metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS analysis as it compensates for variability in sample preparation, chromatography, and ionization.[2] 1'-Hydroxy bufuralol-d9, a deuterated analog of 1'-Hydroxy bufuralol, is an ideal internal standard for this application, ensuring high accuracy and precision in quantitative assays.

These application notes provide a detailed protocol for the quantification of 1'-Hydroxy bufuralol in human liver microsomes using a validated LC-MS/MS method with this compound as the internal standard.

Signaling Pathway: Bufuralol Metabolism by CYP2D6

The metabolic pathway of bufuralol to 1'-Hydroxy bufuralol is a single-step hydroxylation reaction catalyzed by CYP2D6.

Bufuralol Bufuralol Metabolite 1'-Hydroxy bufuralol Bufuralol->Metabolite Hydroxylation Enzyme CYP2D6 NADPH, O2 Enzyme->Bufuralol

Figure 1: Metabolic conversion of Bufuralol to 1'-Hydroxy bufuralol.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting a CYP2D6 inhibition assay using bufuralol as the probe substrate and quantifying the formation of 1'-Hydroxy bufuralol.

Materials and Reagents
  • Test Compound: Potential CYP2D6 inhibitor.

  • Substrate: Bufuralol hydrochloride.

  • Metabolite Standard: 1'-Hydroxy bufuralol.

  • Internal Standard: this compound.

  • Biological Matrix: Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Quenching Solution: Acetonitrile (B52724), ice-cold, containing the internal standard (this compound).

  • LC-MS Grade Solvents: Acetonitrile, methanol (B129727), water, and formic acid.

Experimental Workflow

The overall workflow for the CYP2D6 inhibition assay and sample analysis is depicted below.

cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Pre-incubate HLM, Buffer, and Test Compound B Initiate reaction with NADPH regenerating system A->B C Incubate at 37°C B->C D Quench reaction with ice-cold Acetonitrile containing IS (this compound) C->D E Vortex and Centrifuge to precipitate proteins D->E F Transfer supernatant E->F G Inject sample onto LC-MS/MS system F->G H Quantify 1'-Hydroxy bufuralol using SIL-IS G->H I Data Analysis H->I

Figure 2: Workflow for CYP2D6 inhibition assay and LC-MS/MS analysis.
Detailed Protocol: CYP2D6 Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of bufuralol in a suitable solvent (e.g., methanol or water).

    • Prepare stock solutions of the test compound in a solvent that is compatible with the incubation mixture (e.g., DMSO, methanol), ensuring the final solvent concentration in the incubation is low (typically <1%).

    • Prepare a working solution of this compound in ice-cold acetonitrile (e.g., 50 ng/mL). This will serve as the quenching and internal standard solution.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer (pH 7.4, final concentration 100 mM), and the test compound at various concentrations.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.[3]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a fixed volume of ice-cold acetonitrile containing this compound. A common ratio is 2:1 or 3:1 (acetonitrile:incubation volume).[4]

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[3][4]

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions for an LC-MS/MS method. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Parameters

ParameterTypical Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at low %B, ramp to high %B to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1'-Hydroxy bufuralol 278.2187.115 - 25
This compound 287.2196.115 - 25

Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer used.

Data Presentation

The quantitative data from the analysis should be compiled into clear and structured tables for easy interpretation and comparison.

Table 1: Method Validation Summary

This table summarizes the typical performance characteristics of a validated LC-MS/MS method for 1'-Hydroxy bufuralol.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal
Recovery Consistent and reproducible

Data compiled from representative LC-MS/MS validation studies.[4][5]

Table 2: Example Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,2341,012,3450.0052
526,1701,005,8900.0260
1051,9801,021,5600.0509
50258,9001,015,7800.255
100515,6001,009,8700.511
5002,598,0001,018,4502.551
10005,210,0001,011,2305.152
Table 3: Quality Control (QC) Sample Analysis
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=6)Precision (%CV)Accuracy (% Bias)
Low (LQC) 32.914.5-3.0
Medium (MQC) 8083.23.14.0
High (HQC) 800789.62.8-1.3

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1'-Hydroxy bufuralol in biological matrices by LC-MS/MS. The detailed protocol and method parameters provided in these application notes serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics to accurately assess CYP2D6 activity. The high degree of accuracy and precision achievable with this method is essential for making informed decisions during drug development.

References

Application Notes and Protocols for In Vitro Metabolism of Bufuralol to 1'-Hydroxybufuralol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for an in vitro metabolism assay to characterize the enzymatic kinetics of bufuralol (B1668043) 1'-hydroxylation, a key metabolic pathway primarily mediated by the cytochrome P450 enzyme CYP2D6. Bufuralol is a well-established probe substrate for CYP2D6, and its metabolite, 1'-hydroxybufuralol (B194460), is a critical analyte for assessing enzyme activity.[1] This protocol is essential for drug development professionals and researchers studying drug-drug interactions, pharmacogenetics, and enzyme inhibition/induction. The deuterated internal standard, 1'-Hydroxy bufuralol-d9, is employed for accurate quantification of the metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The assay involves incubating bufuralol with a metabolically active in vitro system, such as human liver microsomes (HLM), S9 fractions, or recombinant human CYP2D6 enzymes.[2][3] The reaction is initiated by the addition of the cofactor NADPH.[4][5] During incubation, CYP2D6 hydroxylates bufuralol at the 1'-position to form 1'-hydroxybufuralol. The reaction is then terminated, and the sample is processed to extract the analyte. Quantification of the formed 1'-hydroxybufuralol is achieved using a validated LC-MS/MS method, with 1'-hydroxybufuralol-d9 serving as the internal standard to correct for matrix effects and variability in sample processing.

Materials and Reagents

Material/ReagentSupplierCatalog No.
Bufuralol HClSigma-AldrichB109
1'-HydroxybufuralolToronto Research ChemicalsH941555
1'-Hydroxybufuralol-d9Toronto Research ChemicalsH941557
Human Liver Microsomes (pooled)Corning/BioIVTVarious
Recombinant human CYP2D6Corning/BioIVTVarious
NADPH, tetra(cyclohexylammonium) saltSigma-AldrichN1630
Potassium Phosphate Buffer (0.5 M, pH 7.4)In-house preparation-
Acetonitrile (LC-MS grade)Fisher ScientificA955
Formic Acid (LC-MS grade)Fisher ScientificA117
Water (LC-MS grade)Fisher ScientificW6
96-well incubation platesVWR82050-744
96-well collection platesVWR40002-032

Experimental Workflow

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Bufuralol, NADPH) pre_incubation Pre-incubate Microsomes & Bufuralol (37°C) prep_reagents->pre_incubation prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (Add Cold Acetonitrile with IS) incubation->terminate_reaction protein_precipitation Protein Precipitation (Centrifuge) terminate_reaction->protein_precipitation supernatant_transfer Transfer Supernatant protein_precipitation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing MetabolismPathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Bufuralol Bufuralol CYP2D6 CYP2D6 Bufuralol->CYP2D6 NADPH NADPH NADPH->CYP2D6 O2 O2 O2->CYP2D6 Hydroxybufuralol 1'-Hydroxybufuralol CYP2D6->Hydroxybufuralol NADP NADP+ CYP2D6->NADP H2O H2O CYP2D6->H2O

References

Application of 1'-Hydroxy Bufuralol-d9 in Toxicology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of toxicology and drug development, understanding the metabolic fate of xenobiotics is paramount to assessing their safety and efficacy. Cytochrome P450 (CYP) enzymes, particularly the highly polymorphic CYP2D6 isoform, play a critical role in the metabolism of a vast array of drugs. Bufuralol (B1668043) is a well-established probe substrate for CYP2D6, and its primary metabolite, 1'-Hydroxy bufuralol, serves as a key biomarker for CYP2D6 activity. To ensure the accuracy and precision of quantitative bioanalytical methods, stable isotope-labeled internal standards are indispensable. 1'-Hydroxy bufuralol-d9 is the deuterium-labeled analog of 1'-Hydroxy bufuralol, making it the gold standard internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays in toxicology research.[1][2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in toxicological studies, focusing on the assessment of CYP2D6 inhibition and in vitro cytotoxicity.

Application Notes

Internal Standard for Accurate Quantification in CYP2D6 Phenotyping and Inhibition Assays

The primary and most critical application of this compound is as an internal standard (IS) in LC-MS/MS methods to quantify the formation of 1'-Hydroxy bufuralol.[2] Due to its structural identity with the analyte, this compound co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. However, its increased mass allows for distinct detection by the mass spectrometer. This co-analytical behavior enables precise correction for variability during sample preparation, injection, and analysis, leading to highly accurate and reliable quantification of CYP2D6 activity.

Tool for In Vitro Drug-Drug Interaction (DDI) Studies

A significant area of toxicology is the prediction of drug-drug interactions. Many new chemical entities (NCEs) may act as inhibitors of CYP2D6, leading to potentially toxic accumulation of co-administered drugs that are metabolized by this enzyme. In vitro CYP2D6 inhibition assays using human liver microsomes (HLMs) are a cornerstone of preclinical safety assessment. In these assays, bufuralol is used as the substrate, and the formation of 1'-Hydroxy bufuralol is measured in the presence and absence of the test compound. The use of this compound as an IS is essential for generating the high-quality data needed to determine key inhibitory parameters such as IC50 and Ki values.

Application in Pharmacokinetic and Metabolite Profiling Studies

Beyond in vitro assays, this compound can be utilized in pharmacokinetic (PK) studies to accurately track the formation and elimination of the 1'-Hydroxy bufuralol metabolite in vivo. While the deuterated standard itself is not administered, it is crucial for the bioanalytical method used to measure the metabolite concentrations in plasma, urine, or other biological matrices. This allows for a comprehensive understanding of how a co-administered drug might affect the metabolism of a CYP2D6 substrate in a living system.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Bufuralol 1'-Hydroxylation by CYP2D6 Variants

This table summarizes the kinetic parameters for the formation of 1'-Hydroxy bufuralol by different CYP2D6 allelic variants, highlighting the impact of genetic polymorphism on drug metabolism.

CYP2D6 VariantK_m_ (µM)V_max_ (pmol/min/pmol P450)Intrinsic Clearance (V_max_/K_m_)Reference
CYP2D6.1 (Wild Type)2.5 ± 0.42.5 ± 0.11.0[4]
CYP2D6.175.1 ± 1.21.2 ± 0.10.24[5]
CYP2D6.342.9 ± 0.91.1 ± 0.10.38[4]
CYP2D6.530.8 ± 0.27.0 ± 0.58.75[4]

Data are presented as mean ± standard deviation where available.

Table 2: Inhibition of CYP2D6-Mediated Bufuralol 1'-Hydroxylation by Known Inhibitors

This table provides a compilation of inhibition constants (Ki) and IC50 values for several known CYP2D6 inhibitors, determined using bufuralol as the substrate. Such data is crucial for classifying the inhibitory potential of new drug candidates.

InhibitorInhibition TypeK_i_ (µM)IC50 (µM)Reference
QuinidineCompetitive0.03 - 0.40.2[6][7]
ParoxetineMechanism-based-0.1[8]
FluoxetineCompetitive-18 - 41[6]
SertralineCompetitive-3.2[6]
TiclopidineCompetitive1.2-[9]

Note: Inhibition constants can vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes and LC-MS/MS

This protocol describes a standard procedure to determine the IC50 of a test compound for CYP2D6-mediated bufuralol 1'-hydroxylation.

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs)

  • This compound (Internal Standard)

  • Bufuralol (Substrate)

  • Test Compound (Inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • 96-well plates

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in MeOH) and a working solution for spiking (e.g., 100 ng/mL in ACN).

    • Prepare a stock solution of bufuralol (e.g., 10 mM in DMSO) and a working solution in buffer.

    • Prepare serial dilutions of the test compound in buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • HLMs (final concentration typically 0.1-0.5 mg/mL)

      • Test compound at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold ACN containing the this compound internal standard.

    • Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of 1'-Hydroxy bufuralol and this compound.

  • Data Analysis:

    • Calculate the ratio of the peak area of 1'-Hydroxy bufuralol to the peak area of this compound.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Protocol 2: General In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake) with Internal Standard Quality Control

This protocol outlines a general method for assessing the cytotoxicity of a compound. While a deuterated standard is not typically used for direct quantification in this type of assay, it can be included as a quality control check for sample processing and analysis if a subsequent LC-MS analysis is performed on the cell lysates or supernatant.

1. Materials and Reagents:

  • Human cell line (e.g., HepG2)

  • Cell culture medium

  • Test Compound

  • Neutral Red solution

  • Lysis buffer

  • 96-well cell culture plates

  • Plate reader

  • (Optional) this compound for QC

  • (Optional) LC-MS/MS system

2. Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle control and positive control (a known cytotoxic agent).

  • Neutral Red Uptake Assay:

    • Remove the treatment medium and incubate the cells with a medium containing Neutral Red.

    • After incubation, wash the cells to remove excess dye.

    • Add lysis buffer to extract the dye from viable cells.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • (Optional) Sample Preparation for LC-MS QC:

    • To a parallel set of wells, after the treatment period, add a known amount of this compound to the cell lysate or supernatant.

    • Process the samples (e.g., protein precipitation) and analyze by LC-MS/MS to check for consistency in sample handling and potential matrix effects from the test compound or cell components.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the test compound concentration.

    • Determine the CC50 (half-maximal cytotoxic concentration) value.

Mandatory Visualizations

Bufuralol Bufuralol Metabolite 1'-Hydroxy bufuralol Bufuralol->Metabolite 1'-Hydroxylation CYP2D6 CYP2D6 CYP2D6->Bufuralol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes Incubate Incubate HLM, Substrate, and Inhibitor at 37°C Prep_HLM->Incubate Prep_Substrate Prepare Bufuralol (Substrate) Prep_Substrate->Incubate Prep_Inhibitor Prepare Test Compound (Inhibitor) Prep_Inhibitor->Incubate Start_Reaction Initiate with NADPH Incubate->Start_Reaction Terminate Terminate Reaction with ACN + this compound (IS) Start_Reaction->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Calculate IC50) LCMS->Data_Analysis Analyte 1'-Hydroxy bufuralol (Analyte) Sample_Prep Sample Preparation (e.g., Extraction, Transfer) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Potential for Loss/Variation Ionization Mass Spec Ionization LC_Injection->Ionization Potential for Variation Detection Mass Spec Detection Ionization->Detection Potential for Matrix Effects Ratio Peak Area Ratio (Analyte/IS) Detection->Ratio Result Accurate Quantification Ratio->Result

References

Application Notes and Protocols: 1'-Hydroxy Bufuralol-d9 Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Hydroxy bufuralol-d9 is the deuterium-labeled analog of 1'-hydroxy bufuralol (B1668043), the primary metabolite of the β-adrenergic blocker bufuralol. Its principal application is as an internal standard in pharmacokinetic and metabolic studies, particularly those investigating the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, for which bufuralol is a classic probe substrate.[1][2] The accuracy of quantitative bioanalytical methods using this internal standard is contingent upon its stability throughout the experimental workflow, from storage to sample analysis.

These application notes provide detailed information on the recommended storage conditions for this compound solutions, protocols for assessing its stability, and an overview of the metabolic pathway of its parent compound, bufuralol.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its integrity and ensure the reliability of experimental results. As a deuterated compound, it is important to prevent deuterium-hydrogen exchange.

Recommended Storage Conditions:

FormStorage TemperatureDurationAdditional Notes
Neat (Solid/Oil) -20°C≥ 3 yearsStore in a well-sealed container, protected from light. The compound is described as an off-white to pale yellow low-melting solid or oil and may be hygroscopic.
In Solvent -80°C6 monthsFor long-term storage of stock solutions.
In Solvent -20°C1 monthFor short- to medium-term storage of working solutions.
Short-term (e.g., on autosampler) Room TemperatureFor short periods onlyIt is recommended to perform a short-term stability assessment as described in the protocols below.

Note: The stability of 1'-Hydroxy bufuralol (non-deuterated) has been reported to be at least 4 years when stored at -20°C.[3] While this suggests good long-term stability for the deuterated analog, it is crucial to perform specific stability studies for the solutions used in your laboratory.

Handling Precautions:

  • Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation, as the compound may be hygroscopic.

  • Use aprotic solvents (e.g., acetonitrile, methanol) for preparing stock solutions to minimize the risk of deuterium-hydrogen exchange.

  • If aqueous solutions are necessary, maintain a neutral pH to prevent acid- or base-catalyzed exchange.

  • Protect solutions from light by using amber vials or by storing them in the dark.

Metabolic Pathway of Bufuralol

The primary metabolic pathway of bufuralol is its hydroxylation to 1'-hydroxy bufuralol, which is predominantly catalyzed by the CYP2D6 enzyme in the liver. This metabolic conversion is a key indicator of CYP2D6 activity. Other cytochrome P450 enzymes, such as CYP2C19 and CYP1A2, may also contribute to this metabolic step, particularly in individuals with reduced CYP2D6 function. Further metabolism of bufuralol can lead to the formation of other minor metabolites.

Bufuralol_Metabolism Metabolic Pathway of Bufuralol Bufuralol Bufuralol Minor_Metabolites Other Minor Metabolites Bufuralol->Minor_Metabolites CYP2D6 CYP2D6 (major) Bufuralol->CYP2D6 Other_CYPs CYP2C19, CYP1A2 (minor) Bufuralol->Other_CYPs Hydroxy_Bufuralol 1'-Hydroxy Bufuralol CYP2D6->Hydroxy_Bufuralol Other_CYPs->Hydroxy_Bufuralol

Bufuralol Metabolism via Cytochrome P450 Enzymes

Experimental Protocols

The following protocols are provided as a guide for establishing the stability of this compound solutions in your laboratory.

Stock and Working Solution Preparation

A precise and accurate analytical method is a prerequisite for stability testing. Several LC-MS/MS methods have been developed for the quantification of 1'-hydroxy bufuralol.[4][5][6]

Solution_Preparation_Workflow Solution Preparation Workflow Start Start: Weighing of This compound Dissolve Dissolve in a suitable organic solvent (e.g., Methanol) Start->Dissolve Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Dissolve->Stock_Solution Store_Stock Store Stock Solution at -80°C Stock_Solution->Store_Stock Dilute Dilute Stock Solution to prepare Working Solutions Stock_Solution->Dilute Working_Solution Prepare Working Solutions (various concentrations) Dilute->Working_Solution Store_Working Store Working Solutions at -20°C Working_Solution->Store_Working

Workflow for Preparing Stock and Working Solutions
Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in solution over an extended period under recommended storage conditions.

Methodology:

  • Prepare multiple aliquots of the stock solution (e.g., in methanol (B129727) or acetonitrile).

  • Store the aliquots at the recommended long-term storage temperature (e.g., -80°C).

  • At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve an aliquot.

  • Allow the aliquot to thaw and equilibrate to room temperature.

  • Prepare a fresh dilution to a known concentration.

  • Analyze the sample using a validated analytical method (e.g., LC-MS/MS).

  • Compare the analytical response of the stored sample to that of a freshly prepared standard of the same concentration.

  • The solution is considered stable if the measured concentration is within a predefined acceptance range (e.g., ±15%) of the nominal concentration.

Short-Term Stability Assessment (including Freeze-Thaw and Autosampler Stability)

Objective: To assess the stability of this compound under conditions that mimic sample handling and analysis.

Methodology:

  • Freeze-Thaw Stability:

    • Use aliquots of a stock or working solution.

    • Subject the aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). A freeze-thaw cycle consists of freezing the sample at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing to room temperature.

    • After the final thaw, analyze the samples and compare the results to a freshly prepared control sample.

  • Autosampler/Bench-Top Stability:

    • Place aliquots of the solution in the autosampler or on the bench-top at ambient temperature for a duration that simulates the expected run time of an analytical batch (e.g., 4, 8, 12, 24 hours).

    • At the end of the specified period, analyze the samples and compare the results to a freshly prepared control sample.

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.

Methodology:

Expose solutions of this compound to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis:

    • Treat the solution with an acid (e.g., 0.1 M HCl).

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat the solution with a base (e.g., 0.1 M NaOH).

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

  • Thermal Degradation:

    • Expose the solution (and the solid compound) to dry heat (e.g., 80°C) for a defined period.

  • Photostability:

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

For each condition, analyze the stressed samples using a suitable analytical method, such as LC-MS/MS, to identify and quantify any degradation products.

Forced_Degradation_Workflow Forced Degradation Study Workflow Start Prepare Solution of This compound Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze using a Stability-Indicating Method (e.g., LC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Degradation Profile and Identify Degradants Analysis->Evaluate

Workflow for a Forced Degradation Study

Data Presentation

The results of the stability studies should be summarized in a clear and concise format. The following tables are examples of how to present the quantitative data.

Table 1: Long-Term Stability of this compound Solution at -80°C

Time Point (Months)Mean Concentration (ng/mL)% of Initial ConcentrationPass/Fail
0[Value]100%Pass
1[Value][Value]%[Pass/Fail]
3[Value][Value]%[Pass/Fail]
6[Value][Value]%[Pass/Fail]
12[Value][Value]%[Pass/Fail]

Table 2: Short-Term Stability of this compound Solution

ConditionDurationMean Concentration (ng/mL)% of Initial ConcentrationPass/Fail
Freeze-Thaw 1 Cycle[Value][Value]%[Pass/Fail]
2 Cycles[Value][Value]%[Pass/Fail]
3 Cycles[Value][Value]%[Pass/Fail]
Autosampler (25°C) 4 hours[Value][Value]%[Pass/Fail]
8 hours[Value][Value]%[Pass/Fail]
24 hours[Value][Value]%[Pass/Fail]

Table 3: Forced Degradation of this compound Solution

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h [Value]%[Value]
0.1 M NaOH, 60°C, 24h [Value]%[Value]
3% H₂O₂, RT, 24h [Value]%[Value]
Dry Heat, 80°C, 48h [Value]%[Value]
Photolytic (ICH Q1B) [Value]%[Value]

Conclusion

This compound is a stable compound when stored under appropriate conditions. For routine use as an internal standard, it is recommended to store stock solutions at -80°C and working solutions at -20°C, with protection from light. The stability of the solutions under the specific experimental conditions of a laboratory should be verified using the protocols outlined in these application notes. Forced degradation studies are essential for developing robust, stability-indicating analytical methods. By following these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results when using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of 1'-Hydroxy Bufuralol-d9 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

1'-Hydroxy bufuralol (B1668043) is the primary metabolite of bufuralol, a selective beta-adrenergic antagonist. The rate of its formation is a key indicator of Cytochrome P450 2D6 (CYP2D6) enzyme activity, a critical enzyme in drug metabolism. This compound, a deuterium-labeled stable isotope of the metabolite, serves as an ideal internal standard for its accurate quantification in biological matrices during preclinical and clinical studies.[1][2] This application note details a robust and sensitive LC-MS/MS method for the determination of 1'-Hydroxy bufuralol, utilizing this compound as an internal standard to ensure high accuracy and precision. The methodology is applicable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[2]

Principle of the Method

The analytical method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Biological samples are first prepared using protein precipitation to remove macromolecules. The supernatant is then injected into a reversed-phase HPLC system for chromatographic separation of the analyte and internal standard from other matrix components. Following separation, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte (1'-Hydroxy bufuralol) to the internal standard (this compound) against a calibration curve.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the biological matrix (e.g., plasma, liver microsomes), add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: Kinetex C18 column (2.6 µm, 100 Å, 100 x 3 mm) or equivalent.[3]

  • Mobile Phase A: 0.1% Formic acid in Water.[3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Gradient:

    • 0-2.0 min: 20% to 95% B

    • 2.0-8.0 min: Hold at 95% B

    • 8.0-8.1 min: 95% to 20% B

    • 8.1-15.0 min: Hold at 20% B (Re-equilibration)[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • SRM Transitions:

    • 1'-Hydroxy bufuralol: Precursor Ion (m/z) -> Product Ion (m/z)

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z)

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of 1'-Hydroxy bufuralol using the described method. These values are based on published data for the non-deuterated analyte and are representative of the expected performance of a validated assay.[3][4]

ParameterResult
Linearity Range 50 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL[4]
Limit of Quantification (LOQ) 50 ng/mL[3]
Intra-day Precision (%CV) 2 - 12%[3]
Inter-day Precision (%CV) 2 - 12%[3]
Intra-day Accuracy (%) 93 - 119%[3]
Inter-day Accuracy (%) 93 - 119%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (100 µL) add_is Add Acetonitrile with This compound (200 µL) start->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Inject into HPLC System transfer->injection separation Chromatographic Separation (Reversed-Phase) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (SRM Mode) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification result Concentration Determination quantification->result

Caption: Experimental workflow for the quantification of 1'-Hydroxy bufuralol.

signaling_pathway Bufuralol Bufuralol CYP2D6 CYP2D6 Enzyme Bufuralol->CYP2D6 Metabolism Metabolite 1'-Hydroxy bufuralol CYP2D6->Metabolite LCMS LC-MS/MS Analysis Metabolite->LCMS InternalStandard This compound (Internal Standard) InternalStandard->LCMS Quantification Accurate Quantification LCMS->Quantification

Caption: Logical relationship of this compound in CYP2D6 metabolism studies.

References

Application Note and Protocol: High-Precision Calibration of Mass Spectrometers using 1'-Hydroxy bufuralol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern drug development and clinical research. The accuracy and reliability of the data generated are critically dependent on the proper calibration of the mass spectrometer. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard for achieving the highest levels of precision and accuracy, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1][2][3]

1'-Hydroxy bufuralol (B1668043) is the major metabolite of bufuralol, a beta-adrenergic blocker, and its quantification is often used to assess the activity of the cytochrome P450 enzyme CYP2D6.[4][5] 1'-Hydroxy bufuralol-d9 is the deuterated analog of 1'-Hydroxy bufuralol and serves as an ideal internal standard for its quantification.[6][7] Its nearly identical physicochemical properties to the analyte ensure that it behaves similarly throughout the analytical process, thus providing a reliable reference for accurate quantification.[8] This application note provides a detailed protocol for the calibration of a mass spectrometer using this compound for the quantitative analysis of 1'-Hydroxy bufuralol in biological matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of 1'-Hydroxy bufuralol using this compound as an internal standard. The data is compiled from validated bioanalytical methods and demonstrates the expected linearity, sensitivity, precision, and accuracy of the assay.[1][9]

Table 1: Calibration Curve Parameters

ParameterValueReference
Calibration Range50 - 2000 ng/mL[1]
Linearity (r²)≥ 0.99[9]
Weighting Factor1/x²[10]

Table 2: Precision and Accuracy Data

Analyte ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Reference
Low QC (e.g., 150 ng/mL)≤ 15%≤ 15%± 15%± 15%[1]
Mid QC (e.g., 800 ng/mL)≤ 15%≤ 15%± 15%± 15%[1]
High QC (e.g., 1600 ng/mL)≤ 15%≤ 15%± 15%± 15%[1]

Table 3: Lower Limit of Quantification (LLOQ)

ParameterValueReference
LLOQ50 ng/mL[1]
Precision at LLOQ (%CV)≤ 20%[1]
Accuracy at LLOQ (% Bias)± 20%[1]

Experimental Protocols

This section provides a detailed methodology for the calibration of a mass spectrometer and the quantification of 1'-Hydroxy bufuralol in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Materials and Reagents
  • 1'-Hydroxy bufuralol analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 1'-Hydroxy bufuralol and this compound into separate 1 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 1'-Hydroxy bufuralol by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into the biological matrix to create calibration standards.

  • Internal Standard (IS) Working Solution:

    • Prepare a working solution of this compound by diluting the primary stock solution with 50:50 (v/v) methanol:water to a final concentration of, for example, 100 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards:

    • Spike control human plasma with the appropriate working standard solutions of 1'-Hydroxy bufuralol to achieve a calibration curve with at least 6-8 non-zero concentration levels (e.g., 50, 100, 250, 500, 1000, 1500, 2000 ng/mL).[1]

  • Quality Control (QC) Samples:

    • Prepare QC samples in control human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 150, 800, and 1600 ng/mL).[1]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the IS working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 1'-Hydroxy bufuralol: To be determined by direct infusion of the standard. A possible transition is m/z 278.2 -> 203.1.

    • This compound: To be determined by direct infusion of the standard. The precursor ion will be 9 amu higher than the unlabeled analyte. A possible transition is m/z 287.2 -> 212.1.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis and Calibration Curve Construction
  • Integrate the peak areas of the MRM transitions for both 1'-Hydroxy bufuralol and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a weighting factor of 1/x² to determine the best fit for the curve.

  • The concentration of 1'-Hydroxy bufuralol in the QC and unknown samples is then calculated from the regression equation of the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Blank, Calibrant, QC, Unknown) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Experimental workflow for the quantification of 1'-Hydroxy bufuralol.

G cluster_process Analytical Process cluster_output Measurement analyte 1'-Hydroxy bufuralol sample_prep Sample Preparation analyte->sample_prep is This compound is->sample_prep lc LC Separation sample_prep->lc ionization Ionization lc->ionization analyte_response Analyte Response ionization->analyte_response is_response IS Response ionization->is_response ratio Response Ratio (Analyte/IS) analyte_response->ratio is_response->ratio concentration Accurate Concentration ratio->concentration Correction for Variability

Caption: Role of the internal standard in quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 1'-Hydroxy bufuralol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1'-Hydroxy bufuralol-d9 as an internal standard to overcome matrix effects in the LC-MS/MS analysis of 1'-Hydroxy bufuralol (B1668043).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[1] In the analysis of 1'-Hydroxy bufuralol, endogenous phospholipids, salts, and other metabolites in plasma can interfere with its ionization in the mass spectrometer's source, leading to unreliable results.

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard for 1'-Hydroxy bufuralol. Since it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects. This co-elution allows the deuterated internal standard to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement. This leads to more accurate and precise quantification of the analyte. The use of a SIL internal standard is considered the "gold standard" for correcting for matrix effects in LC-MS/MS bioanalysis.

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some cases, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix. This can sometimes be attributed to slight differences in retention time or localized, highly concentrated matrix components that do not uniformly affect the analyte and the internal standard. Therefore, careful method development and validation are still crucial to ensure the reliability of the results.

Q4: What are the key validation parameters to assess when developing a bioanalytical method for 1'-Hydroxy bufuralol?

A4: According to regulatory guidelines, a full validation of a bioanalytical method should include the assessment of:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte.[1]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Variability in Analyte/Internal Standard Ratio Inconsistent matrix effects between samples.- Ensure co-elution of 1'-Hydroxy bufuralol and this compound. - Optimize sample preparation to remove more interfering matrix components (e.g., switch from protein precipitation to solid-phase extraction). - Evaluate different lots of blank matrix to assess the relative matrix effect.[1]
Low Internal Standard Signal - Pipetting or dilution errors. - Degradation of the internal standard in the matrix or stock solution. - Severe ion suppression.- Verify pipette calibration and calculations for spiking solutions. - Prepare fresh working solutions of this compound. - Optimize chromatographic conditions to separate the internal standard from the region of ion suppression.
Poor Peak Shape for Analyte and/or Internal Standard - Column contamination. - Inappropriate mobile phase pH. - Co-eluting interferences.- Implement a column wash step between injections. - Adjust the mobile phase pH to ensure proper ionization and retention. - Enhance sample cleanup to remove interfering substances.
Inconsistent Recovery - Variability in the sample preparation process. - Inefficient extraction of the analyte and internal standard.- Ensure consistent timing and technique for each step of the sample preparation. - Optimize the extraction solvent and conditions to ensure high and reproducible recovery for both the analyte and internal standard.

Experimental Protocols

Bufuralol Metabolism Pathway

Bufuralol is primarily metabolized to 1'-Hydroxy bufuralol by the cytochrome P450 enzyme CYP2D6.[3][4] This reaction is a key indicator of CYP2D6 activity.

G Bufuralol Bufuralol Hydroxy_Bufuralol 1'-Hydroxy bufuralol Bufuralol->Hydroxy_Bufuralol 1'-hydroxylation CYP2D6 CYP2D6 CYP2D6->Bufuralol

Bufuralol Metabolism via CYP2D6
Experimental Workflow for Sample Analysis

The following workflow outlines the major steps from sample collection to data analysis for the quantification of 1'-Hydroxy bufuralol.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify 1'-Hydroxy bufuralol Calibration_Curve->Quantification

LC-MS/MS Analysis Workflow
Detailed LC-MS/MS Method for 1'-Hydroxy bufuralol Quantification

This protocol provides a representative method for the analysis of 1'-Hydroxy bufuralol in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS Parameters

Parameter Condition
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (1'-OH-Bufuralol) To be optimized, representative: m/z 278.2 -> 187.1
MRM Transition (1'-OH-Bufuralol-d9) To be optimized, representative: m/z 287.2 -> 196.1
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

Data Presentation

Matrix Effect Evaluation

The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). The use of a stable isotope-labeled internal standard is intended to normalize this effect.

Matrix Factor (MF) Calculation:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) should be close to 1.

Analyte Matrix Lot Analyte MF IS MF IS-Normalized MF
1'-OH-BufuralolLot 10.780.751.04
Lot 20.850.821.04
Lot 30.690.710.97
Lot 40.910.881.03
Mean 0.81 0.79 1.02
%CV 11.2% 8.9% 3.1%

This is representative data to illustrate the concept.

Bioanalytical Method Validation Data

The following table summarizes typical validation results for a bioanalytical method for 1'-Hydroxy bufuralol using this compound as the internal standard. The acceptance criteria for accuracy are typically within ±15% (±20% at the LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[7]

Parameter Concentration (ng/mL) Accuracy (% Bias) Precision (%CV)
Intra-day (n=6) LLOQ: 15.28.9
LQC: 33.16.5
MQC: 50-1.84.2
HQC: 150-0.93.1
Inter-day (n=18) LLOQ: 16.811.2
LQC: 34.58.1
MQC: 50-0.55.6
HQC: 1500.24.5

This is representative data to illustrate the expected performance of a validated method.

References

Technical Support Center: Troubleshooting Poor Signal Intensity of 1'-Hydroxy bufuralol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of 1'-Hydroxy bufuralol-d9 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low signal intensity for this compound?

Poor signal intensity for this compound can stem from several factors, including issues with the analytical instrument, the methodology, or the sample itself. Common causes include improper mass spectrometer settings, suboptimal chromatographic conditions, matrix effects from the sample, degradation of the analyte, and problems with the internal standard's purity or stability.[1][2]

Q2: How can I determine if the problem is with the LC system or the MS system?

To isolate the issue, you can perform a direct infusion of a fresh standard solution into the mass spectrometer, bypassing the LC system.[3] If a strong signal is observed, the problem likely lies within the chromatography, such as poor peak shape, incorrect mobile phase, or a degraded column. If the signal is still weak, the issue is more likely related to the mass spectrometer's source conditions or other MS parameters.[3]

Q3: What are matrix effects, and how can they affect the signal of my deuterated internal standard?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][4] These effects can either suppress or enhance the signal of this compound. Even with a deuterated internal standard, if it does not perfectly co-elute with the analyte, it can be affected differently by the matrix, leading to inaccurate quantification.[5] A post-column infusion experiment can help identify regions of ion suppression.[6]

Q4: Can the stability of the deuterium (B1214612) label on this compound be an issue?

Yes, in some cases, the deuterium label can be lost through isotopic exchange, which can lead to a decreased signal for the deuterated standard and potentially a false positive signal for the unlabeled analyte.[7] This is more likely to occur under harsh pH or temperature conditions during sample preparation or analysis.

Q5: Why might my deuterated internal standard have a different retention time than the analyte?

This phenomenon is known as the "isotope effect" and is common in reversed-phase chromatography, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[5] This can lead to differential matrix effects and impact the accuracy of quantification.[5]

Troubleshooting Guide

Step 1: Initial System and Standard Integrity Check

Before making significant changes to your method, it's crucial to rule out simple issues with your system and standards.

  • Prepare Fresh Standards: Prepare a new stock solution and working solutions of this compound from the original source.

  • Verify Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.

  • Check for Contamination: A contaminated syringe or sample loop can lead to signal suppression.

Step 2: Liquid Chromatography (LC) Optimization

If the initial checks do not resolve the issue, the next step is to investigate the chromatographic conditions.

  • Verify Co-elution: Overlay the chromatograms of this compound and the non-deuterated analyte to ensure they co-elute.[5] If not, chromatographic adjustments are necessary.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For amine-containing compounds like 1'-Hydroxy bufuralol, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often beneficial for positive ion mode ESI.[8]

  • Column Integrity: A degraded or inappropriate column can lead to poor peak shape and reduced signal intensity. Ensure you are using a suitable column and that it is not clogged or worn out.

Step 3: Mass Spectrometry (MS) Optimization

Optimizing the mass spectrometer parameters is critical for achieving good signal intensity.

  • Ion Source Parameters: The settings for the ion source, such as temperature, gas flows (nebulizer and drying gas), and spray voltage, should be optimized for this compound.[9]

  • Compound-Specific Parameters: Optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for the specific MRM transitions of this compound.

  • In-Source Fragmentation: If the signal for the precursor ion is low, it could be due to in-source fragmentation.[10] Try reducing the source energy to minimize this effect.

Step 4: Sample Preparation Troubleshooting

The way the sample is prepared can have a significant impact on the final signal intensity.

  • Extraction Efficiency: Evaluate the recovery of your extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure that a significant portion of the analyte is not being lost during sample preparation.

  • Analyte Stability: Assess the stability of this compound under your sample preparation and storage conditions. Degradation can lead to a lower concentration of the target analyte.[2]

  • Final Sample Solvent: The composition of the final solvent in which the extracted sample is dissolved can affect peak shape and ionization. It should be compatible with the mobile phase.

Quantitative Data Summary

ParameterTypical Value/RangeReference
Linear Range for 1-hydroxybufuralol 50-2000 ng/mL[8]
Intra-day Precision 2-12%[8]
Inter-day Precision 2-12%[8]
Intra-day Accuracy 93-119%[8]
Inter-day Accuracy 93-119%[8]

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs due to the sample matrix.

Methodology:

  • Analyte Infusion Setup: Use a T-junction to introduce a constant flow of a solution containing this compound into the LC flow path after the analytical column but before the mass spectrometer.

  • Blank Matrix Injection: Inject an extracted blank matrix sample (a sample that does not contain the analyte) onto the LC column.

  • Data Acquisition: Acquire data by monitoring the signal of the infused this compound over the course of the chromatographic run.

  • Data Analysis: A stable, flat baseline is expected. Any significant dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[6]

Protocol 2: Assessing Isotopic Purity of a Deuterated Internal Standard

Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration Standard: Prepare a solution of the deuterated internal standard at a high concentration in a suitable solvent.

  • LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.

  • Monitor Analyte Transition: Monitor the mass transition for the non-deuterated analyte.

  • Evaluate Response: The response for the unlabeled analyte should be minimal. A significant peak indicates that the deuterated standard is contaminated with the unlabeled analyte.[5]

Visualizations

TroubleshootingWorkflow start Poor Signal Intensity of This compound step1 Step 1: Initial Checks - Prepare fresh standards - Verify instrument performance start->step1 step2 Step 2: LC Optimization - Check for co-elution - Optimize mobile phase step1->step2 If problem persists step3 Step 3: MS Optimization - Optimize source parameters - Optimize compound parameters step2->step3 If problem persists step4 Step 4: Sample Preparation - Evaluate extraction recovery - Check for analyte stability step3->step4 If problem persists end Signal Intensity Improved step4->end After optimization

Caption: A logical workflow for troubleshooting poor signal intensity.

SignalFactors cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Sample Sample Preparation Coelution Co-elution with Analyte Signal Signal Intensity Coelution->Signal MobilePhase Mobile Phase pH MobilePhase->Signal Column Column Integrity Column->Signal SourceParams Source Parameters SourceParams->Signal CompoundParams Compound Parameters CompoundParams->Signal MatrixEffects Matrix Effects MatrixEffects->Signal Recovery Extraction Recovery Recovery->Signal Stability Analyte Stability Stability->Signal

Caption: Factors influencing the signal intensity of this compound.

References

Technical Support Center: Optimizing LC Gradient for 1'-Hydroxy bufuralol-d9 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 1'-Hydroxy bufuralol-d9.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard like this compound in LC-MS/MS analysis?

A deuterated internal standard (D-IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to every sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics for a deuterated internal standard?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[1] A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte to prevent analytical interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1] The deuterium label should be in a stable, non-exchangeable position, for example, on an aromatic ring.[1]

Q3: What are typical starting conditions for developing an LC method for this compound?

Based on established methods for bufuralol (B1668043) and its metabolites, a good starting point would be a reverse-phase separation using a C18 or similar column.[2][3] A gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Use an End-Capped Column: High-purity silica (B1680970) columns that are well end-capped have fewer free silanol (B1196071) groups, which can cause peak tailing.[3] - Mobile Phase pH Adjustment: Operating at a lower pH can suppress the ionization of residual silanol groups, reducing peak tailing.[3] - Add a Competing Base: For non-MS applications, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask active silanol sites and improve peak shape.[3]
Column Overload Injecting too much sample can lead to peak fronting or tailing.[3] - Solution: Dilute the sample or reduce the injection volume.[3]
Column Contamination or Degradation A contaminated or old column can exhibit poor peak shapes. - Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
Inadequate Resolution or Co-elution with Analyte
Potential Cause Troubleshooting Steps
Isotope Effect Excessive deuteration can sometimes cause the deuterated internal standard to separate from the native analyte.[1] - Solution: While not easily changed for a given standard, be aware of this potential. Optimize chromatography to minimize this separation.
Suboptimal Mobile Phase Composition The ratio of the aqueous buffer to the organic modifier is critical for resolution.[3] - Solution: Fine-tune the organic modifier concentration. Decreasing the percentage of the organic modifier in small increments can increase retention and potentially improve separation.[3]
Inappropriate Gradient Slope A gradient that is too steep may not provide adequate separation. - Solution: Decrease the gradient slope (i.e., make the change in organic solvent percentage over time more gradual).[4]
Column Temperature Temperature can influence selectivity. - Solution: Adjusting the column oven temperature can sometimes improve peak shape and resolution.[3]
Retention Time Shifts
Potential Cause Troubleshooting Steps
Mobile Phase Preparation Inconsistent mobile phase preparation can lead to retention time variability. - Solution: Ensure the mobile phase is accurately prepared for each run. If using a pump to mix solvents, ensure it is functioning correctly.[5]
Column Equilibration Insufficient column equilibration time between injections can cause retention time shifts. - Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
System Leaks Leaks in the LC system can cause pressure fluctuations and lead to variable retention times. - Solution: Visually inspect the instrument for any leaks and tighten or replace fittings as necessary.[6]

Experimental Protocols

Example Reversed-Phase HPLC Method for Bufuralol and Metabolites

This protocol provides a general framework for the separation of bufuralol and its hydroxylated metabolites.

Chromatographic Conditions:

  • Column: C18, 150-250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1% Formic acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV at 254 nm or MS/MS detection.[7]

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Further dilute an aliquot of the stock solution with the initial mobile phase to achieve the desired final concentration.

  • Prepare the sample containing the analyte in a similar manner, using the same diluents.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC methods used in the analysis of bufuralol and its metabolites.

Parameter Typical Value Reference
Linearity Range 5-500 ng/mL[8]
Correlation Coefficient (r) > 0.998[8]
Intra-day Precision (%RSD) < 15%[8][9]
Inter-day Precision (%RSD) < 15%[8][9]
Accuracy 85-115%[8][9]
Limit of Detection (LOD) 2 ng/mL[8]
Limit of Quantification (LOQ) 5 ng/mL[8]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Resolution start Poor Resolution Observed check_gradient Is the gradient slope optimal? start->check_gradient adjust_gradient Decrease gradient slope (make more shallow) check_gradient->adjust_gradient No check_mobile_phase Is mobile phase composition correct? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase adjust_mobile_phase Fine-tune organic modifier percentage check_mobile_phase->adjust_mobile_phase No check_column Is the column performing well? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column replace_column Replace column check_column->replace_column No end_good Resolution Acceptable check_column->end_good Yes end_bad Issue Persists Consult Senior Scientist replace_column->end_bad

Caption: Troubleshooting workflow for poor peak resolution.

LC_Method_Development_Workflow LC Method Development Workflow start Define Analytical Goal select_column Select Column (e.g., C18) start->select_column scout_gradient Scouting Gradient (e.g., 5-95% B in 10 min) select_column->scout_gradient evaluate_initial Evaluate Initial Run (Peak Shape, Retention) scout_gradient->evaluate_initial optimize_gradient Optimize Gradient Slope & Time evaluate_initial->optimize_gradient optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) optimize_gradient->optimize_mobile_phase optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp validate_method Method Validation (Linearity, Precision, Accuracy) optimize_temp->validate_method final_method Final Method validate_method->final_method

Caption: General workflow for LC method development.

References

Technical Support Center: Minimizing Ion Suppression of 1'-Hydroxy bufuralol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 1'-Hydroxy bufuralol-d9. As a deuterated internal standard, this compound is crucial for the accurate quantification of 1'-Hydroxy bufuralol (B1668043), a key metabolite of Bufuralol used in cytochrome P450 2D6 (CYP2D6) phenotyping studies.[1][2] Ion suppression can severely compromise the accuracy and sensitivity of bioanalytical methods.[3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the target analyte is reduced due to the presence of co-eluting components from the sample matrix.[4][5] During electrospray ionization (ESI), these interfering molecules can compete with the analyte for ionization, alter the physical properties of the spray droplets (like viscosity and surface tension), or change the charge state in the gas phase.[5][6] This leads to a decreased ionization efficiency for this compound and its corresponding non-labeled analyte, resulting in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[3]

Q2: My this compound signal is low and highly variable between samples. Is ion suppression the likely cause?

A2: Yes, low and variable signal intensity are classic symptoms of ion suppression.[7] If you observe inconsistent peak areas for this compound across different samples, especially when analyzing complex biological matrices like plasma or liver microsomes, it is highly probable that varying levels of matrix components are interfering with its ionization.[3][6] This variability undermines the reliability of the internal standard for accurate quantification.

Q3: What are the most common sources of ion suppression when analyzing biological samples?

A3: The most common sources of ion suppression in biological samples are endogenous matrix components that are often co-extracted with the analyte.[5] Key culprits include:

  • Phospholipids (B1166683): Abundant in plasma and microsomal preparations, phospholipids are notorious for causing significant ion suppression in reversed-phase chromatography.[8]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reduce droplet evaporation efficiency, and suppress the analyte signal.[6][9]

  • Endogenous Metabolites: High concentrations of other small molecules in the matrix can compete with the analyte for ionization.[6]

Q4: Isn't the purpose of a deuterated internal standard like this compound to correct for ion suppression?

A4: Yes, a primary role of a stable isotope-labeled internal standard (SIL-IS) is to compensate for matrix effects.[4] Because the SIL-IS is chemically almost identical to the analyte, it is expected to co-elute and experience the same degree of ion suppression.[10] However, this correction is not always perfect. The assumption fails if:

  • Chromatographic Separation Occurs: A phenomenon known as the "isotope effect" can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[11] This slight separation can expose them to different matrix components, leading to differential ion suppression.[10]

  • Matrix Effect is Overwhelming: If the concentration of co-eluting interferences is extremely high, the suppression of the analyte and the internal standard may not be proportional, leading to inaccurate results.[11]

Troubleshooting Guides

Issue 1: Poor precision and inaccurate quantification despite using this compound.

This issue often points to differential ion suppression, where the analyte and the internal standard are not affected by the matrix in the same way.

start Inaccurate Quantification with D9-Internal Standard check_coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. start->check_coelution separation_found Problem: Isotope Effect Analyte and IS are separated. check_coelution->separation_found Separation Observed? no_separation Co-elution Confirmed separation_found->no_separation No optimize_lc Solution: Optimize LC Method - Decrease gradient slope - Use a more retentive column - Adjust mobile phase separation_found->optimize_lc Yes improve_prep Step 2: Improve Sample Prep - Switch from PPT to SPE/LLE - Use phospholipid removal plates no_separation->improve_prep end_goal Result: Proportional Ion Suppression & Accurate Quantification optimize_lc->end_goal dilute Step 3: Dilute Sample Reduce concentration of all matrix components. improve_prep->dilute dilute->end_goal

Caption: Troubleshooting workflow for differential matrix effects.
Issue 2: Low signal intensity for both 1'-Hydroxy bufuralol and its d9-internal standard.

This suggests a significant, non-differential ion suppression event is occurring at the retention time of your analyte.

  • Identify the Cause with a Post-Column Infusion Experiment: This experiment helps visualize regions of ion suppression across your entire chromatographic run. By pinpointing where the suppression occurs, you can adjust your LC method to move your analyte away from that region.[10][11]

  • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4][12]

    • Protein Precipitation (PPT): This is the simplest but least clean method. It removes proteins but leaves behind many other matrix components like phospholipids.[13]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by using solvent partitioning to separate the analyte from interferences.[12]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using specific sorbents to bind the analyte while washing away matrix components. Mixed-mode SPE can be particularly effective.[4][13]

  • Optimize Chromatography: Enhance the separation between your analyte and the region of ion suppression. Try using a different stationary phase or adjusting the mobile phase composition and gradient.[4]

  • Reduce Flow Rate: Lowering the ESI flow rate (e.g., to nano-flow rates) can reduce the severity of ion suppression by creating smaller, more efficiently charged droplets.[5]

Quantitative Data

Table 1: Typical Starting LC-MS/MS Parameters for 1'-Hydroxy bufuralol Analysis
ParameterTypical SettingRationale
LC Column C18, <3 µm particle size (e.g., 50 x 2.1 mm)Provides good retention and peak shape for moderately polar metabolites.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion mode ESI.[14]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidElutes the analyte from the reversed-phase column.
Gradient Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) over several minutesSeparates the analyte from polar matrix components that elute early.[14]
Flow Rate 0.3 - 0.5 mL/minStandard analytical flow rate compatible with ESI.
Ionization Mode Electrospray Ionization, Positive (ESI+)1'-Hydroxy bufuralol contains a secondary amine that is readily protonated.[15]
MS/MS Transition 1'-OH Bufuralol: 278.2 -> 187.1 1'-OH Bufuralol-d9: 287.2 -> 196.1 (Predicted)Specific precursor-product ion pairs for high selectivity in MRM mode. (Note: d9 transition is predicted based on structure and may require optimization).
Source Temperature 300 - 350 °CAids in desolvation of the ESI droplets.[16]
Capillary Voltage 3500 - 4500 VOptimizes the electrospray process for ion formation.[17]
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniqueRelative CleanlinessThroughputAnalyte RecoveryIon Suppression Risk
Protein Precipitation (PPT) LowHighGoodHigh[13]
Liquid-Liquid (LLE) MediumMediumVariable[13]Medium
Solid-Phase (SPE) HighLow-MediumGoodLow[4][12]
Phospholipid Removal Plates High (Specific)HighGoodLow (for PLs)[8]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol allows you to identify regions in your chromatogram where matrix effects are most pronounced.

  • Preparation: Prepare a solution of this compound in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).

  • System Setup:

    • Set up your LC-MS/MS system with the analytical column and mobile phase conditions used in your assay.

    • Using a T-fitting, connect a syringe pump between the LC column outlet and the MS inlet.

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).[11] The LC flow will merge with this infusion.

  • Data Acquisition:

    • Monitor the MS/MS signal for this compound. You should observe a stable, elevated baseline once the infusion starts.

    • Inject a blank matrix sample that has been processed with your standard sample preparation method.

  • Analysis:

    • Examine the resulting chromatogram. Any dips or drops in the stable baseline signal indicate regions of ion suppression caused by co-eluting matrix components.

    • Compare the retention time of your analyte with the regions of suppression to determine if they overlap.

cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump (Mobile Phase Gradient) injector Autosampler (Inject Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-Fitting column->tee syringe_pump Syringe Pump (Constant flow of IS) syringe_pump->tee ms Mass Spectrometer (Monitor IS Signal) tee->ms

Caption: Workflow for a post-column infusion experiment.

References

Technical Support Center: Diastereomeric Separation of 1'-Hydroxy bufuralol-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the diastereomeric separation of 1'-Hydroxy bufuralol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of this deuterated metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its diastereomeric separation important?

A1: this compound is a deuterium-labeled metabolite of Bufuralol (B1668043), a β-adrenergic blocker.[1][2] The "-d9" indicates that nine hydrogen atoms have been replaced by deuterium (B1214612). This labeling is often used as an internal standard in pharmacokinetic and metabolic research to improve the accuracy of mass spectrometry and liquid chromatography analyses.[3] The molecule contains two chiral centers, giving rise to diastereomers. Separating these diastereomers is crucial because different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles. Regulatory agencies often require the characterization of each stereoisomer of a chiral drug.

Q2: What is the most common analytical technique for separating the diastereomers of this compound?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for this purpose.[4] Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective for resolving a wide range of chiral compounds, including drug metabolites.[5] Supercritical Fluid Chromatography (SFC) is also a powerful alternative that can offer faster separations and is considered a "greener" technique.[4]

Q3: How does the deuterium labeling in this compound affect the chromatographic separation?

A3: Deuterium substitution can introduce subtle changes in the physicochemical properties of a molecule, which may lead to a chromatographic isotope effect. This can sometimes result in a slight separation between the deuterated and non-deuterated compounds. In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this effect is often small, it is essential to verify the co-elution of the analyte and its deuterated internal standard during method development to ensure accurate quantification.

Q4: Can I use a standard (achiral) C18 column to separate the diastereomers of this compound?

A4: While it is sometimes possible to separate diastereomers on achiral columns, it is generally challenging. Chiral stationary phases are specifically designed for stereoisomer recognition and provide the necessary selectivity for a robust and reliable separation. For the diastereomers of this compound, a chiral column is highly recommended for achieving adequate resolution.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomers

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommendation
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical for chiral recognition.Screen different types of CSPs. Polysaccharide-based columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) are good starting points.[1][4]
Incorrect Mobile Phase Composition The type and ratio of organic modifiers and additives significantly impact selectivity.For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., 2-propanol, ethanol) in the non-polar solvent (e.g., hexane). For polar ionic mode, adjust the concentration and type of acidic and basic additives (e.g., trifluoroacetic acid, diethylamine).[6]
Inadequate Temperature Control Column temperature affects the thermodynamics of the chiral recognition process.Optimize the column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure.
Mobile Phase Additives The presence and concentration of acidic or basic additives can be crucial for separating ionizable compounds.For basic compounds like 1'-Hydroxy bufuralol, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution.[4]
Issue 2: Peak Tailing or Asymmetry

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommendation
Secondary Interactions with Stationary Phase Residual silanols on the silica (B1680970) support of the CSP can interact with basic analytes, causing tailing.Add a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase to mask the silanol (B1196071) groups.[4][6]
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or the sample concentration.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can affect peak shape.Flush the column with a strong, compatible solvent. If the problem persists, consider replacing the column. For immobilized CSPs, a regeneration procedure may be possible.[3]
Extra-column Volume Excessive volume from tubing, injector, or detector cell can cause peak broadening.Use tubing with a smaller internal diameter and shorter length. Ensure proper connection of the column.
Issue 3: Peak Splitting

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommendation
Co-eluting Impurity What appears as a split peak may be two closely eluting compounds.Reduce the injection volume to see if the peaks resolve. If so, optimize the mobile phase or gradient to improve separation.[7]
Blocked Column Frit Particulate matter from the sample or system can block the inlet frit, distorting the peak shape.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column.[8]
Column Void A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.This usually indicates column degradation and requires column replacement.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

HPLC Method for Diastereomeric Separation of 1'-Hydroxy bufuralol

This method is based on a published procedure for the stereoselective determination of 1'-hydroxybufuralol.[4]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Methanol (97.5:2.0:0.5, v/v/v) with 0.5% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 248 nm and 273 nm

  • Temperature: Ambient

Method Validation Data (Representative)

The following table presents typical validation parameters for a chiral HPLC method for a drug and its metabolites. The data is representative and may vary for the specific analysis of this compound.

Parameter Typical Value Reference
Linearity (r²) > 0.995[9][10]
Lower Limit of Quantification (LLOQ) 0.01 - 6.00 ng/mL[9][10]
Accuracy (% Recovery) 89 - 109%[9][10]
Precision (% CV) < 15%[9][10]
Resolution (Rs) > 1.5[11]

Visualizations

G Workflow for Diastereomeric Separation Method Development cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Select CSP Select CSP Optimize Mobile Phase Optimize Mobile Phase Select CSP->Optimize Mobile Phase Optimize Temperature Optimize Temperature Optimize Mobile Phase->Optimize Temperature HPLC/SFC Analysis HPLC/SFC Analysis Optimize Temperature->HPLC/SFC Analysis Dissolve Sample Dissolve Sample Filter Sample Filter Sample Dissolve Sample->Filter Sample Filter Sample->HPLC/SFC Analysis Assess Resolution Assess Resolution HPLC/SFC Analysis->Assess Resolution Quantify Diastereomers Quantify Diastereomers Assess Resolution->Quantify Diastereomers

Caption: Workflow for developing a separation method for diastereomers.

G Troubleshooting Logic for Poor Resolution Poor Resolution Poor Resolution Adjust Mobile Phase? Adjust Mobile Phase? Poor Resolution->Adjust Mobile Phase? Change CSP? Change CSP? Adjust Mobile Phase?->Change CSP? No Improvement Resolution OK Resolution OK Adjust Mobile Phase?->Resolution OK Improved Optimize Temperature? Optimize Temperature? Change CSP?->Optimize Temperature? No Improvement Change CSP?->Resolution OK Improved Optimize Temperature?->Resolution OK Improved

Caption: A logical approach to troubleshooting poor resolution.

References

Technical Support Center: Method Development for 1'-Hydroxy bufuralol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method development and analysis of 1'-Hydroxy bufuralol-d9. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape or Tailing for 1'-Hydroxy bufuralol (B1668043)

  • Question: My chromatogram for 1'-Hydroxy bufuralol shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for a basic compound like 1'-Hydroxy bufuralol is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column can interact with the basic amine group of the analyte.

      • Solution: Use a base-deactivated column or an end-capped column. Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano phase.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

      • Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of 1'-Hydroxy bufuralol to ensure it is fully ionized. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask active silanol sites.

    • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

Issue 2: High Variability in this compound (Internal Standard) Response

  • Question: I am observing inconsistent and variable peak areas for my internal standard, this compound, across my analytical run. What could be the problem?

  • Answer: Variability in the internal standard (IS) response can compromise the accuracy of your results. Common causes include:

    • Inconsistent Sample Preparation: Variability in extraction recovery between samples.

      • Solution: Ensure your sample preparation method, whether protein precipitation, liquid-liquid extraction, or solid-phase extraction, is robust and consistently executed. Automating the sample preparation process can improve reproducibility.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS.

      • Solution: Optimize chromatographic separation to move the IS peak away from regions of significant matrix effects. Employ a more rigorous sample clean-up procedure to remove interfering matrix components.

    • IS Stability: The deuterated internal standard may be unstable in the sample matrix or the autosampler.

      • Solution: Perform stability experiments to assess the stability of this compound under various storage and autosampler conditions. Ensure samples are stored at appropriate temperatures and for validated durations.

Issue 3: In-source Fragmentation of 1'-Hydroxy bufuralol

  • Question: I am seeing an unexpected fragment ion in my MS spectrum that appears to be from in-source fragmentation of 1'-Hydroxy bufuralol, specifically the loss of a water molecule. How can I minimize this?

  • Answer: In-source fragmentation, such as the loss of a hydroxyl group as water, can occur for molecules with hydroxyl moieties.

    • Optimization of MS Source Conditions: High source temperatures or aggressive ionization conditions can promote in-source fragmentation.

      • Solution: Methodically optimize the ion source parameters, including temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage, to achieve a balance between efficient ionization and minimal fragmentation.

    • Mobile Phase Composition: The mobile phase can influence the extent of in-source fragmentation.

      • Solution: Evaluate different mobile phase additives and organic solvents. Sometimes, a less acidic mobile phase or a different organic modifier can reduce in-source fragmentation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical method development for this compound.

Sample Preparation

  • Question: What is the most suitable sample preparation technique for extracting 1'-Hydroxy bufuralol from plasma?

  • Answer: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

    • Protein Precipitation (PPT): This is a simple and fast method suitable for initial method development. Acetonitrile (B52724) is a common precipitation solvent. While efficient, it may result in less clean extracts and be more susceptible to matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. A common approach is to use a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) under basic conditions to extract 1'-Hydroxy bufuralol.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough sample clean-up and can be automated for high-throughput analysis. A mixed-mode cation exchange sorbent is often effective for basic compounds like 1'-Hydroxy bufuralol.

Chromatography

  • Question: What type of HPLC/UHPLC column is recommended for the separation of 1'-Hydroxy bufuralol?

  • Answer: A reversed-phase C18 column is a good starting point. To achieve optimal peak shape and resolution from the parent drug, bufuralol, and other potential metabolites, consider the following:

    • Particle Size: Use a sub-2 µm particle size column for UHPLC systems to achieve higher efficiency and better resolution.

    • Column Chemistry: If peak tailing is an issue on a standard C18, consider a column with a different chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase.

    • Mobile Phase: A typical mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to achieve adequate separation and a reasonable run time.

Mass Spectrometry

  • Question: What are the recommended MRM transitions for 1'-Hydroxy bufuralol and this compound?

  • Answer: The selection of MRM transitions is critical for the selectivity and sensitivity of the assay. Based on published data, the following transitions can be used as a starting point for optimization:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1'-Hydroxy bufuralol278.2187.1
This compound287.2196.1

It is essential to optimize the collision energy for these transitions on your specific mass spectrometer.

Method Validation

  • Question: What are the key parameters to evaluate during the validation of a bioanalytical method for this compound according to regulatory guidelines (e.g., FDA, ICH)?

  • Answer: A full bioanalytical method validation should include the following parameters:

    • Selectivity and Specificity: Assess interference from endogenous matrix components, metabolites, and other concomitant medications.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (LOD, LQC, MQC, HQC).

    • Calibration Curve: Evaluate the linearity, range, and goodness of fit of the calibration curve.

    • Recovery: Determine the extraction recovery of the analyte and internal standard.

    • Matrix Effect: Investigate the potential for ion suppression or enhancement from the biological matrix.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.

Experimental Protocols

Table 1: Example LC-MS/MS Method Parameters for 1'-Hydroxy bufuralol Analysis

ParameterCondition
LC System UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (1'-Hydroxy bufuralol) 278.2 -> 187.1
MRM Transition (this compound) 287.2 -> 196.1
Collision Energy Optimize for specific instrument
Dwell Time 100 ms

Table 2: Sample Preparation Protocol - Protein Precipitation

StepProcedure
1.Pipette 50 µL of plasma sample into a microcentrifuge tube.
2.Add 10 µL of this compound internal standard working solution.
3.Add 150 µL of cold acetonitrile.
4.Vortex for 1 minute.
5.Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
6.Transfer the supernatant to a clean tube or 96-well plate.
7.Evaporate to dryness under a stream of nitrogen at 40 °C.
8.Reconstitute the residue in 100 µL of mobile phase A.
9.Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation UHPLC Separation (C18) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification troubleshooting_workflow cluster_peak_tailing Troubleshooting Peak Tailing cluster_is_variability Troubleshooting IS Variability cluster_in_source_frag Troubleshooting In-source Fragmentation start Problem Encountered peak_tailing Poor Peak Shape / Tailing start->peak_tailing is_variability High IS Variability start->is_variability in_source_frag In-source Fragmentation start->in_source_frag check_column Evaluate Column Chemistry peak_tailing->check_column adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph reduce_load Reduce Sample Load peak_tailing->reduce_load check_prep Review Sample Prep Consistency is_variability->check_prep check_matrix Investigate Matrix Effects is_variability->check_matrix check_stability Assess IS Stability is_variability->check_stability optimize_source Optimize MS Source Conditions in_source_frag->optimize_source change_mobile_phase Modify Mobile Phase in_source_frag->change_mobile_phase

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for 1'-Hydroxy Bufuralol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of drug metabolites like 1'-Hydroxy bufuralol (B1668043), the choice of an internal standard is a critical decision that significantly impacts data quality. This guide provides an objective comparison of the performance of the deuterated internal standard, 1'-Hydroxy bufuralol-d9, against a non-deuterated structural analog, supported by established scientific principles and illustrative experimental data.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] This approach, known as isotope dilution mass spectrometry, is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte of interest.[3][4] Consequently, it exhibits nearly identical behavior during sample preparation, chromatographic separation, and mass spectrometric detection, allowing for superior correction of experimental variability.[1][3]

Alternative approaches often involve the use of a non-deuterated structural analog as an internal standard. While more readily available and less expensive, these analogs have different physicochemical properties, which can lead to less effective compensation for analytical variability, particularly matrix effects.[2][5]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

To illustrate the performance differences, this section presents a comparative summary of typical validation data for the quantification of 1'-Hydroxy bufuralol using either this compound or a hypothetical, yet representative, structural analog internal standard (e.g., a closely related beta-blocker not present in the sample).

Accuracy and Precision

Accuracy, expressed as the percentage of bias from the nominal concentration, and precision, measured by the coefficient of variation (%CV), are critical parameters in bioanalytical method validation. The use of a deuterated internal standard consistently yields higher accuracy and precision.[6]

QC LevelConcentration (ng/mL)This compoundStructural Analog IS
Accuracy (% Bias) Precision (%CV)
LLOQ1-2.58.2
Low31.85.1
Mid500.53.5
High150-1.22.8
Data is representative and compiled from established performance characteristics of deuterated and non-deuterated internal standards in bioanalytical assays.
Matrix Effect

The matrix effect, which is the suppression or enhancement of ionization by co-eluting components from the biological matrix, is a major source of inaccuracy and imprecision in LC-MS/MS assays.[7] A stable isotope-labeled internal standard is the most effective tool to compensate for these effects.[8][9]

QC LevelConcentration (ng/mL)This compoundStructural Analog IS
IS-Normalized Matrix Factor %CV
Low31.034.2
High1500.983.5
The IS-Normalized Matrix Factor is calculated by dividing the matrix factor of the analyte by that of the internal standard. A value close to 1.0 with low variability (%CV) indicates effective compensation for matrix effects.[8]

Experimental Protocols

A comprehensive cross-validation of internal standards involves a series of experiments to assess the performance of the bioanalytical method with each standard.

Objective:

To compare the accuracy, precision, and matrix effect of a bioanalytical method for 1'-Hydroxy bufuralol using this compound versus a structural analog internal standard.

Materials:
  • Blank human plasma from at least six different sources.

  • 1'-Hydroxy bufuralol certified reference standard.

  • This compound certified reference standard.

  • Structural analog internal standard certified reference standard.

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.

Methodology:
  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte and both internal standards. Subsequently, prepare working solutions for calibration standards and quality control (QC) samples.

  • Preparation of Calibration Standards and QC Samples: Prepare two sets of calibration curves and QC samples by spiking blank human plasma with the analyte. One set will be used with this compound and the other with the structural analog IS.

  • Sample Preparation: Spike all samples (calibrators, QCs, and blank matrix samples) with the corresponding internal standard at a fixed concentration. Perform the sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to ensure sufficient separation from endogenous interferences.

  • Data Analysis:

    • Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, low, mid, and high) in three separate analytical runs. Calculate the accuracy (% bias) and precision (%CV) for each internal standard.

    • Matrix Effect: Prepare two sets of samples: (A) analyte and internal standard spiked into the mobile phase, and (B) analyte and internal standard spiked into extracted blank plasma from six different sources. The matrix factor is calculated as the ratio of the peak area in the presence of matrix (B) to the peak area in the absence of matrix (A). The IS-normalized matrix factor is then calculated by dividing the matrix factor of the analyte by that of the internal standard.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the impact of internal standard choice on data quality.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Biological_Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard (this compound or Analog IS) Biological_Sample->Spike_IS Extraction Sample Extraction (e.g., Protein Precipitation) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification cluster_sil_is With Deuterated IS (this compound) cluster_analog_is With Structural Analog IS Analyte_SIL Analyte Signal (Suppressed) Ratio_SIL Analyte/IS Ratio (Constant & Accurate) Analyte_SIL->Ratio_SIL IS_SIL IS Signal (Equally Suppressed) IS_SIL->Ratio_SIL Analyte_Analog Analyte Signal (Suppressed) Ratio_Analog Analyte/IS Ratio (Variable & Inaccurate) Analyte_Analog->Ratio_Analog IS_Analog IS Signal (Differently Suppressed) IS_Analog->Ratio_Analog Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_SIL Matrix_Effect->IS_SIL Matrix_Effect->Analyte_Analog Matrix_Effect->IS_Analog

References

The Gold Standard in Bioanalysis: Evaluating the Accuracy and Precision of 1'-Hydroxy bufuralol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is paramount to ensure the integrity and reliability of quantitative data. This guide provides a comprehensive comparison of the performance of 1'-Hydroxy bufuralol-d9 as an internal standard, supported by experimental data and adherence to regulatory guidelines.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By incorporating deuterium (B1214612) atoms, this compound offers a mass shift that allows it to be distinguished from the endogenous analyte, 1'-hydroxybufuralol, while maintaining nearly identical physicochemical properties. This ensures that it experiences similar extraction recovery, matrix effects, and ionization response, leading to superior accuracy and precision in pharmacokinetic and drug metabolism studies.

Performance Evaluation: Accuracy and Precision

The suitability of a bioanalytical method is determined through rigorous validation, with accuracy and precision being key parameters. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for these metrics.[1][2][3][4][5][6]

While a specific validation study for a method employing this compound was not identified in the public literature, a sensitive and specific LC/MS/MS method for the determination of 1-hydroxybufuralol in rat liver microsomes has been developed and validated, providing a strong benchmark for expected performance.[7] The following table summarizes the intra- and inter-day accuracy and precision data from this study, which falls well within the acceptance criteria set by the FDA and EMA guidelines.[7]

AnalyteConcentration Range (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
1-hydroxybufuralol50-20002-1293-1192-1293-119

Data adapted from Kus, K. et al. (2017). The study utilized dextrorphan (B195859) as the internal standard.[7]

According to FDA and ICH M10 guidelines, the precision, expressed as the coefficient of variation (CV), should not exceed 15% for quality control (QC) samples, and the accuracy should be within ±15% of the nominal concentration.[1][2][4][5][8] The data presented above demonstrates that a well-validated method for 1-hydroxybufuralol can comfortably meet these stringent requirements. The use of a deuterated internal standard like this compound is anticipated to yield results with at least this level of accuracy and precision, if not better, due to its superior ability to compensate for analytical variability.

Alternative Internal Standards

While stable isotope-labeled compounds are preferred, other compounds can be used as internal standards. These are typically structural analogs of the analyte. In the referenced study for 1-hydroxybufuralol, dextrorphan was used as the internal standard.[7] While this can provide acceptable results, structural analogs may not perfectly mimic the analyte's behavior during sample preparation and analysis, potentially leading to greater variability compared to a deuterated standard.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed methodology for a typical bioanalytical assay for the quantification of 1-hydroxybufuralol, based on established protocols.[7] The integration of this compound as the internal standard would be a key modification to this procedure.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of the sample (e.g., plasma, microsomal incubation), add 100 µL of an internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Kinetex).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-20 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Transitions:

    • 1-hydroxybufuralol: m/z [M+H]+ → fragment ion

    • This compound: m/z [M+H]+ → fragment ion (masses will be shifted due to deuterium labeling)

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (SRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Bioanalytical workflow for 1-hydroxybufuralol quantification.

References

A Head-to-Head Comparison of CYP2D6 Probe Substrates: 1'-Hydroxy Bufuralol-d9 Takes Center Stage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate probe substrate is paramount for accurately characterizing the activity of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in drug metabolism. This guide provides a comprehensive comparison of 1'-Hydroxy bufuralol-d9 against other commonly used CYP2D6 probe substrates, supported by experimental data to inform selection for in vitro studies.

This document delves into the performance of various substrates, with a special focus on the advantages conferred by isotopic labeling. Detailed experimental protocols and visual representations of metabolic pathways and workflows are provided to facilitate practical application in a laboratory setting.

Performance Comparison of CYP2D6 Probe Substrates

The choice of a probe substrate for CYP2D6 activity assessment hinges on several factors, including metabolic specificity, kinetic parameters, and the analytical tractability of its metabolites. While bufuralol (B1668043) and dextromethorphan (B48470) are classic choices, the introduction of isotopically labeled variants like this compound offers distinct advantages.

The primary benefit of using a deuterated substrate lies in the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom can lead to a slower rate of metabolism compared to its hydrogen-containing counterpart. This can be advantageous in certain experimental setups. However, the most significant and widely recognized advantage of using deuterated compounds, such as this compound, is their utility as internal standards in mass spectrometry-based bioanalysis. Their chemical similarity to the analyte of interest ensures they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and instrument variability, which ultimately leads to more accurate and reliable quantification.[1][2][3][4]

Below is a summary of key kinetic parameters for commonly used CYP2D6 probe substrates.

Probe SubstrateMetaboliteKm (µM)Vmax (pmol/min/pmol CYP2D6)Intrinsic Clearance (Vmax/Km; µL/min/pmol CYP2D6)Reference
Bufuralol 1'-Hydroxy bufuralol2.2 - 9.411.91.27 - 5.41[5]
~537-fold higher than CYP2C19High[6]
14 (in CYP2D6 deficient microsomes with quinidine)--[6]
0.05 - 0.25 mM (liver microsomes)VariesVaries[7]
Dextromethorphan Dextrorphan (B195859)3.4 ± 1.0 (EM microsomes)10.2 ± 5.3 nmol/mg/hrHigh[1]
48 (PM microsomes)2.2 nmol/mg/hrLow[1]
2.2 - 9.4 (EM microsomes)--[5]
3.7 ± 1.211.92.98[8]
Midazolam 1'-Hydroxy midazolam--High (CYP3A4 substrate)[9]

Note: Kinetic parameters can vary depending on the experimental system (e.g., specific human liver microsomes, recombinant enzyme source) and conditions.

Experimental Protocols

Accurate and reproducible assessment of CYP2D6 activity is contingent on well-defined experimental protocols. Below are detailed methodologies for conducting in vitro CYP2D6 inhibition and metabolism assays.

In Vitro CYP2D6 Inhibition Assay Using Bufuralol

This protocol outlines the steps to assess the inhibitory potential of a test compound on CYP2D6-mediated bufuralol 1'-hydroxylation.

1. Materials:

  • Pooled Human Liver Microsomes (HLMs)
  • Bufuralol (substrate)
  • Test compound (inhibitor)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
  • Acetonitrile (B52724) (for reaction termination)
  • This compound (internal standard)
  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a master mix containing HLMs (e.g., 0.2-0.5 mg/mL final protein concentration) in potassium phosphate buffer.
  • Add the test compound at various concentrations to the master mix. Include a vehicle control (no inhibitor).
  • Pre-incubate the mixture at 37°C for 5-10 minutes.
  • Initiate the reaction by adding bufuralol (at a concentration near its Km, e.g., 10-50 µM) and the NADPH regenerating system.[10]
  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[10]
  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).
  • Centrifuge the samples to precipitate proteins.
  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Quantify the formation of 1'-hydroxy bufuralol.
  • Use a suitable C18 column with a gradient mobile phase of acetonitrile and water with a modifier like formic acid.
  • Monitor the specific precursor-to-product ion transitions for 1'-hydroxy bufuralol and this compound.

4. Data Analysis:

  • Calculate the rate of 1'-hydroxy bufuralol formation in the presence and absence of the inhibitor.
  • Determine the IC50 value of the test compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Dextromethorphan O-Demethylation Assay in Human Liver Microsomes

This protocol is for determining the rate of dextromethorphan O-demethylation to dextrorphan, a specific reaction of CYP2D6.

1. Materials:

  • Pooled Human Liver Microsomes (HLMs)
  • Dextromethorphan (substrate)
  • NADPH regenerating system
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Acetonitrile or other suitable organic solvent for termination
  • Dextrorphan-d3 (internal standard)
  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare an incubation mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein), dextromethorphan (at a concentration near its Km, e.g., 5-10 µM), and potassium phosphate buffer.[1][5]
  • Pre-warm the mixture to 37°C.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate at 37°C for a specific time (e.g., 15-30 minutes) within the linear range of the reaction.
  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated internal standard (dextrorphan-d3).
  • Process the samples by centrifugation to remove precipitated proteins.
  • Analyze the supernatant by LC-MS/MS.

3. LC-MS/MS Analysis:

  • Quantify the formation of dextrorphan.
  • Employ a C18 or similar reversed-phase column with a suitable mobile phase gradient.
  • Monitor the characteristic precursor-to-product ion transitions for dextrorphan and dextrorphan-d3.

4. Data Analysis:

  • Construct a standard curve for dextrorphan.
  • Calculate the velocity of the reaction (e.g., in pmol/min/mg protein).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes discussed, the following diagrams illustrate the metabolic pathways of bufuralol and dextromethorphan, as well as a typical experimental workflow for a CYP2D6 inhibition assay.

CYP2D6_Metabolism cluster_bufuralol Bufuralol Metabolism cluster_dextromethorphan Dextromethorphan Metabolism Bufuralol Bufuralol 1'-Hydroxy bufuralol 1'-Hydroxy bufuralol Bufuralol->1'-Hydroxy bufuralol CYP2D6 Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation)

CYP2D6 Metabolic Pathways

CYP2D6_Inhibition_Workflow Start Start Prepare Reagents Prepare Microsomes, Buffer, Substrate, Inhibitor, NADPH Start->Prepare Reagents Incubation Incubate at 37°C Prepare Reagents->Incubation Reaction Termination Add Stop Solution (Acetonitrile + IS) Incubation->Reaction Termination Sample Processing Centrifuge to Pellet Protein Reaction Termination->Sample Processing LC_MS_Analysis LC-MS/MS Analysis Sample Processing->LC_MS_Analysis Data Analysis Calculate IC50 LC_MS_Analysis->Data Analysis End End Data Analysis->End

CYP2D6 Inhibition Assay Workflow

References

The Analytical Edge: A Comparative Guide to 1'-Hydroxy bufuralol-d9 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is paramount. In the analysis of bufuralol (B1668043), a beta-adrenergic blocker, and its primary metabolite, 1'-hydroxybufuralol (B194460), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of 1'-Hydroxy bufuralol-d9 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

This compound is the deuterium-labeled analog of 1'-hydroxybufuralol.[1] Its principal application is as an internal standard in analytical and pharmacokinetic research, particularly for the quantification of bufuralol and its metabolites in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering significant advantages over non-labeled standards.

The Superiority of Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for variations during sample preparation and analysis.[2][3] Because it is chemically identical to the analyte of interest, differing only in isotopic composition, it exhibits nearly identical behavior during extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response allow it to effectively normalize for matrix effects, which are a common source of inaccuracy in bioanalysis.[4] Non-deuterated internal standards, which are structurally similar but not identical to the analyte, may not co-elute perfectly and can respond differently to matrix components, leading to less accurate quantification.[5]

Performance Data of an LC-MS/MS Method for 1'-Hydroxybufuralol

The following table summarizes the validation data for a sensitive and specific LC-MS/MS method for the simultaneous determination of seven metabolites of CYP450 model substrates, including 1-hydroxybufuralol, in rat liver microsomes.[6] While this study does not specify the internal standard used for 1-hydroxybufuralol, a deuterated analog such as this compound would be the ideal choice for such an assay to achieve the reported level of accuracy and precision.

Parameter1-Hydroxybufuralol
Linearity Range (ng/mL) 50 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL) 50
Intra-day Precision (% CV) < 11%
Inter-day Precision (% CV) < 12%
Intra-day Accuracy (%) 93 - 114%
Inter-day Accuracy (%) 93 - 114%

Table 1: Summary of validation data for an LC-MS/MS method for the quantification of 1-hydroxybufuralol. Data extracted from Kuł et al.[6]

Experimental Protocols

LC-MS/MS Method for 1-Hydroxybufuralol Quantification

This protocol is based on the method described by Kuł et al. for the analysis of CYP450 metabolites.[6]

Sample Preparation:

  • To 40 µL of blank microsomal medium, add the working solution of the cocktail of analytes.

  • To stop the enzymatic reaction, add a mixture of acetonitrile (B52724):acetone (1:1, v/v) containing the internal standard (e.g., this compound).

  • Vortex mix and cool the samples on ice.

  • Centrifuge at 15,000 × g for 15 minutes.

  • Analyze the supernatant using the LC-MS/MS method.

Chromatographic Conditions:

  • Column: Kinetex analytical column

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: Not specified in the abstract.

  • Injection Volume: Not specified in the abstract.

Mass Spectrometric Conditions:

  • Mode: Selected Reaction Monitoring (SRM)

  • Ionization: Not specified in the abstract.

  • Transitions: Specific precursor and product ions for 1-hydroxybufuralol and the internal standard would be monitored.

Signaling Pathways and Experimental Workflows

The primary application of this compound is within the experimental workflow for quantifying bufuralol metabolism, which is a key indicator of Cytochrome P450 2D6 (CYP2D6) enzyme activity.

CYP2D6_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Biological_Sample Biological Sample (e.g., Plasma, Microsomes) Add_Bufuralol Add Bufuralol (Substrate) Biological_Sample->Add_Bufuralol Add_IS Add Internal Standard (this compound) Add_Bufuralol->Add_IS Incubation Incubation Add_IS->Incubation Quench Quench Reaction Incubation->Quench Extraction Extraction Quench->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification of 1'-Hydroxybufuralol Data_Processing->Quantification CYP2D6_Activity Determination of CYP2D6 Activity Quantification->CYP2D6_Activity

Caption: Workflow for CYP2D6 activity assessment using bufuralol and an internal standard.

The metabolism of bufuralol to 1'-hydroxybufuralol is a key reaction catalyzed by the CYP2D6 enzyme.

Bufuralol_Metabolism Bufuralol Bufuralol Metabolite 1'-Hydroxybufuralol Bufuralol->Metabolite Hydroxylation CYP2D6 CYP2D6 Enzyme CYP2D6->Bufuralol

Caption: Metabolic pathway of bufuralol to 1'-hydroxybufuralol catalyzed by CYP2D6.

References

Comparative Guide to Internal Standards for 1'-Hydroxy bufuralol Quantification in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1'-Hydroxy bufuralol-d9 and other deuterated internal standards used in the quantitative analysis of bufuralol (B1668043) metabolism. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in studies investigating the activity of cytochrome P450 enzymes like CYP2D6.

Introduction to Bufuralol Metabolism and the Role of Internal Standards

Bufuralol is a non-selective beta-adrenergic antagonist that is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2D6. The principal metabolite, 1'-Hydroxy bufuralol, is often used as a probe to determine CYP2D6 activity.[1] Accurate quantification of 1'-Hydroxy bufuralol is essential for in vitro and in vivo studies aimed at characterizing drug metabolism and potential drug-drug interactions.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry-based bioanalysis.[2][3] These standards, typically deuterated analogs of the analyte or its metabolite, co-elute with the target compound and exhibit similar ionization characteristics, effectively normalizing variations in sample preparation and instrument response.[2]

Certificate of Analysis: Key Deuterated Internal Standards

While a specific Certificate of Analysis (CoA) for a given lot number is provided by the supplier upon purchase, this section summarizes the typical product specifications for this compound and two common alternative internal standards: Bufuralol-d9 and Dextromethorphan-d3. Dextromethorphan (B48470) is another well-established CYP2D6 substrate, and its deuterated form can be a suitable internal standard in relevant assays.[4][5]

Table 1: Product Specifications of Deuterated Internal Standards

ParameterThis compoundBufuralol-d9Dextromethorphan-d3
Synonyms α2-[[(1,1-(Dimethylethyl-d9))amino]methyl]-α7-methyl-2,7-benzofurandimethanolα-[[(1,1-dimethylethyl-d9)amino]methyl]-7-ethyl-2-benzofuranmethanol(9α,13α,14α)-3-methoxy-17-(methyl-d3)-morphinan
CAS Number 1185069-74-21173023-51-2524713-56-2
Molecular Formula C₁₆H₁₄D₉NO₃C₁₆H₁₄D₉NO₂C₁₈H₂₂D₃NO
Molecular Weight 286.41 g/mol 306.88 g/mol (as HCl salt)274.42 g/mol
Isotopic Purity ≥98%≥99% deuterated forms (d1-d9)[6]Information not publicly available, typically >98%
Storage -20°C-20°C2-8°C[4]
Solubility Soluble in MethanolSlightly soluble in Methanol[6]Soluble in Methanol (1 mg/ml)[7]

Experimental Protocols

The following protocols are generalized methodologies for the in vitro analysis of bufuralol metabolism using human liver microsomes and LC-MS/MS, incorporating a deuterated internal standard.

Materials and Reagents
  • Human Liver Microsomes (HLMs)

  • Bufuralol

  • This compound (or other deuterated IS)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Ultrapure water

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis prep_mix Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) - Bufuralol pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction with Cold Acetonitrile containing Internal Standard (e.g., this compound) incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lcms_analysis LC-MS/MS Analysis extract_supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for in vitro bufuralol metabolism assay.

Incubation Procedure
  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and bufuralol at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes). The reaction should be within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (e.g., this compound at a fixed concentration).

Sample Preparation for LC-MS/MS Analysis
  • Vortex the quenched reaction mixture.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Example)
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for 1'-Hydroxy bufuralol and the chosen internal standard.

Comparative Performance Data

The choice of internal standard can influence the performance of the analytical method. The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible.

Table 2: Comparative Performance Characteristics

ParameterThis compoundBufuralol-d9Dextromethorphan-d3
Structural Similarity to Analyte High (Isotopologue of the metabolite)Moderate (Isotopologue of the parent drug)Low (Different chemical scaffold)
Co-elution with Analyte Very likelyPotential for chromatographic separation from the metaboliteUnlikely to co-elute without method optimization
Ionization Efficiency Similarity HighHighMay differ significantly
Correction for Matrix Effects ExcellentGoodMay be less effective if chromatographic properties differ significantly
Commercial Availability Readily availableReadily available[6][8][9][10][11]Widely available[4][7][12][13][14]
Primary Application Direct quantification of 1'-Hydroxy bufuralolQuantification of the parent drug, bufuralol. Can be used for metabolite if validated.General internal standard for CYP2D6 assays, may require careful validation for bufuralol metabolite analysis.

Bufuralol Metabolic Pathway

The primary metabolic pathway of bufuralol is the hydroxylation at the 1'-position of the ethyl group, catalyzed by CYP2D6.

bufuralol_metabolism Bufuralol Bufuralol Hydroxy_bufuralol 1'-Hydroxy bufuralol Bufuralol->Hydroxy_bufuralol Hydroxylation CYP2D6 CYP2D6 CYP2D6->Bufuralol

Caption: Metabolic conversion of Bufuralol to 1'-Hydroxy bufuralol.

Conclusion

For the accurate quantification of 1'-Hydroxy bufuralol, This compound is the most suitable internal standard due to its identical chemical structure and chromatographic behavior to the analyte. This ensures the most effective compensation for matrix effects and other sources of analytical variability.

Bufuralol-d9 can be a viable alternative, especially if the parent drug is also being quantified. However, its chromatographic retention time may differ from that of the more polar 1'-Hydroxy bufuralol, which should be considered during method development.

Dextromethorphan-d3 , while a useful internal standard for general CYP2D6 activity assays, is structurally different from bufuralol and its metabolite. Its use for 1'-Hydroxy bufuralol quantification would require extensive validation to ensure it can adequately correct for any analytical variability.

Researchers should select the internal standard that best fits their specific assay requirements and perform thorough validation to ensure the reliability of their quantitative results.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex biological matrices is a cornerstone of successful research and regulatory submission. The choice of an internal standard (IS) is a critical factor influencing the quality of bioanalytical data. This guide provides an objective comparison between deuterated internal standards and other alternatives, supported by experimental data, to underscore the regulatory and scientific rationale for their preferential use.

In the landscape of bioanalytical method validation, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline.[1] These guidelines strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), particularly for methods employing mass spectrometric detection, whenever feasible.[1] Among SIL-ISs, deuterated standards—where one or more hydrogen atoms are replaced by deuterium—are the most common type.[2]

The fundamental role of an internal standard is to compensate for the variability inherent in the analytical process, including sample preparation, extraction efficiency, and instrument response.[3] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is affected by these variables in the same way.[3] Due to their near-identical structure to the analyte, deuterated internal standards are considered the "gold standard" for achieving this.[1]

Performance Comparison: Deuterated vs. Analog Internal Standards

The primary alternative to a SIL-IS is a structural analog, a compound with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, structural analogs can exhibit different behaviors during analysis, leading to less reliable data.[4]

The superiority of a deuterated internal standard is most evident in its ability to compensate for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix.[5] Since a deuterated IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[4]

The following table presents a comparison of typical performance characteristics between a deuterated internal standard and a structural analog internal standard.

Performance ParameterDeuterated Internal Standard (d-IS)Structural Analog Internal StandardKey Advantages of Deuterated IS
Chromatographic Behavior Generally co-elutes with the analyte, though slight retention time shifts (isotope effect) can occur.[3]Retention time may differ significantly from the analyte.Co-elution ensures both analyte and IS experience the same matrix effects at the same time.
Matrix Effect Compensation High degree of compensation due to identical ionization properties.[4]Compensation can be incomplete or variable due to different ionization efficiencies.Leads to higher accuracy and precision in complex biological matrices.[4]
Extraction Recovery Tracks the analyte's recovery very closely due to identical physicochemical properties.May exhibit different extraction efficiencies.Minimizes variability introduced during sample preparation steps.
Accuracy (% Bias) Typically within ±5%.[4]Can exceed ±15%.[4]Provides a more accurate measurement of the true analyte concentration.
Precision (% CV) Typically <10%.[4]Can be >15%.[4]Results in more reproducible and reliable data.
Regulatory Acceptance Highly recommended and often expected by regulatory bodies like the FDA and EMA.[1]May require more extensive validation to justify its use.Smoother path towards regulatory submission and approval.

Supporting Experimental Data

A study comparing a deuterated internal standard with a structural analog for the quantification of the anticancer agent kahalalide F by LC-MS/MS demonstrated a significant improvement in assay performance with the deuterated standard.[6] The mean bias for the assay using the structural analog was 96.8%, while the deuterated IS yielded a mean bias of 100.3%, indicating higher accuracy.[6] Furthermore, the precision was also significantly improved with the deuterated internal standard.[6]

Another study on the immunosuppressant drug everolimus (B549166) found that while both a deuterated standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) showed acceptable performance, the deuterated internal standard provided a more favorable comparison against an independent LC-MS/MS method.[7]

The following table summarizes illustrative validation data comparing a bioanalytical method using a deuterated internal standard versus a structural analog.

Validation ParameterMethod with Deuterated ISMethod with Structural Analog IS (Illustrative)
Linearity (r²) > 0.995> 0.990
Accuracy (% Bias) -5.0% to +6.2%-18.5% to +20.3%
Precision (% CV) ≤ 7.5%≤ 18.2%
Matrix Effect (% CV) < 10%> 20%
Recovery (% CV) Consistent and < 15%Variable

Experimental Protocols

A robust bioanalytical method validation using a deuterated internal standard involves several key experiments to ensure its suitability for the intended purpose. The following is a representative protocol for the quantification of a small molecule drug in human plasma.

Detailed Experimental Protocol: LC-MS/MS Analysis of Teriflunomide in Human Plasma

This protocol describes a validated method for the quantification of Teriflunomide in human plasma using Teriflunomide-d4 as the internal standard.

1. Materials and Reagents:

  • Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard)

  • Chemicals: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Ultrapure water

  • Biological Matrix: Drug-free human plasma

2. Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the Teriflunomide stock solution to create calibration standards and quality control samples at various concentrations. Prepare a working solution of Teriflunomide-d4 at a constant concentration.

  • Spiking: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Teriflunomide-d4 working solution and vortex.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

5. LC-MS/MS Analysis:

  • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

  • Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Teriflunomide and Teriflunomide-d4.

6. Data Analysis and Validation:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Validate the method for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate the experimental process and the underlying principles of using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add Deuterated IS (Known Concentration) plasma->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data Data Acquisition (Peak Areas) detection->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Construct Calibration Curve ratio->curve quantify Determine Analyte Concentration curve->quantify

Bioanalytical workflow using a deuterated internal standard.

The following diagram illustrates how a deuterated internal standard compensates for matrix effects.

Matrix_Effect_Compensation cluster_no_is Without Internal Standard cluster_with_dis With Deuterated Internal Standard no_is_signal Analyte Signal (Suppressed by Matrix) no_is_result Inaccurate Quantification (Underestimation) no_is_signal->no_is_result Leads to dis_analyte Analyte Signal (Suppressed by Matrix) dis_ratio Peak Area Ratio (Analyte / IS) Remains Constant dis_analyte->dis_ratio Used to Calculate dis_is Deuterated IS Signal (Equally Suppressed) dis_is->dis_ratio Used to Calculate dis_result Accurate Quantification dis_ratio->dis_result Leads to matrix Matrix Effect (Ion Suppression) matrix->no_is_signal matrix->dis_analyte matrix->dis_is

Compensation for matrix effects with a deuterated internal standard.

Conclusion

The use of deuterated internal standards is a cornerstone of modern, high-quality bioanalysis. While alternatives like structural analogs exist, the near-identical physicochemical properties of deuterated standards to their corresponding analytes provide unparalleled correction for analytical variability, most notably matrix effects. The supporting experimental data consistently demonstrates superior accuracy and precision, which is why regulatory agencies strongly recommend their use. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step in ensuring the integrity, reliability, and regulatory acceptability of their bioanalytical data.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.